The synthesis is a two-step procedure beginning with acetylferrocene. The first step forms a key intermediate, (2-formyl-1-chlorovinyl)ferrocene, which then undergoes a base-mediated elimination to yield ethynylferrocene [1].
Synthesis workflow for ethynylferrocene [1]
Detailed Experimental Protocol [1]:
The structure of ethynylferrocene and its precursor is confirmed through comprehensive spectroscopic analysis. Key data is summarized in the table below [1].
| Compound | ¹H NMR (δ in ppm) | ¹³C NMR (δ in ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Acetylferrocene (Precursor) | 2.25 (s, 3H, CH₃), 4.08 (s, 5H, C₅H₅), 4.30 (s, 2H, C₅H₄), 4.61 (s, 2H, C₅H₄) [1] | 26.9 (CH₃), 69.2, 69.5, 71.8, 79.3 (C₅H₅ & C₅H₄), 200.1 (C=O) [1] | 3100, 1675 (C=O) [1] |
| (2-Formyl-1-chlorovinyl)ferrocene (Intermediate) | 4.24 (s, 5H, C₅H₅), 4.57 (s, 2H, C₅H₄), 4.75 (s, 2H, C₅H₄), 6.40 (d, 1H, J=6.7 Hz, =CH), 10.09 (d, 1H, J=6.7 Hz, CHO) [1] | Not reported in search results | 2851, 1671 (C=O) [1] |
| Ethynylferrocene (Final Product) | 4.16 (s, 5H, C₅H₅), 4.20 (s, 2H, C₅H₄), 4.50 (s, 2H, C₅H₄). The terminal alkyne proton (C≡CH) is not explicitly listed but is expected around ~3.0 ppm. [1] | Not reported in search results | ~3300 (≡C-H stretch), ~2100 (C≡C stretch). Exact values not listed, but these are characteristic peaks. [1] |
Role of key spectroscopic techniques in structure elucidation [1]
Ethynylferrocene is part of a broader class of ferrocene derivatives with significant applications, particularly in medicinal chemistry.
The structure and properties of the parent molecule, ferrocene, are foundational. It is an orange, stable organometallic compound with a sandwich structure where an iron ion is located between two cyclopentadienyl rings [5]. Its aromatic character allows for electrophilic substitution reactions like Friedel-Crafts acylation, which is the starting point for synthesizing ethynylferrocene [6].
Ethynylferrocene is synthesized from acetylferrocene in a two-step procedure [1]. The process involves the formation of an intermediate, (2-formyl-1-chlorovinyl)ferrocene, followed by its conversion to the final product.
The table below summarizes the key synthetic and redox characteristics:
| Property | Details |
|---|---|
| Final Product | Ethynylferrocene |
| Starting Material | Acetylferrocene (22.8 g, 0.1 mol) [1] |
| Overall Yield | 74-75% (from the intermediate) [1] |
| Melting Point | 53°C [1] |
| Key Redox Feature | The ferrocene/ferrocenium (Fc/Fc+) couple undergoes a reversible one-electron redox process, which is the basis for its use in electrochemical sensors [2]. |
The following diagram outlines the two-step synthesis of ethynylferrocene from acetylferrocene, based on the procedure from Organic Syntheses [1]:
Synthesis workflow for ethynylferrocene, illustrating the two-step conversion from acetylferrocene.
Detailed Synthetic Procedure [1]:
Step 1: Synthesis of (2-Formyl-1-chlorovinyl)ferrocene A dry, 1-L three-necked flask equipped for inert gas (argon) is charged with acetylferrocene (22.8 g, 0.1 mol) and N,N-dimethylformamide (DMF) (25 mL, 0.32 mol). The system is flushed with argon and cooled to 0°C. In a separate vessel, phosphorus oxychloride (POCl₃) (25 mL, 0.27 mol) is cautiously added to cooled DMF (25 mL). This Vilsmeier reagent is then added dropwise to the reaction mixture over 30 minutes. After complete addition, the mixture is stirred at 0°C for 2 hours. The reaction is then neutralized by the cautious addition of sodium acetate trihydrate (116 g, 0.85 mol) and water (10 mL). The product is extracted with diethyl ether, and the organic phases are washed with saturated sodium bicarbonate and water. After drying over sodium sulfate and concentration, deep purple crystals of the intermediate are obtained.
Step 2: Synthesis of Ethynylferrocene A dry 1-L flask is charged with the intermediate (2-formyl-1-chlorovinyl)ferrocene (26.0 g, 95.0 mmol) and anhydrous 1,4-dioxane (300 mL). The mixture is heated to reflux. A boiling 1N sodium hydroxide solution (250 mL) is added rapidly in one portion, and reflux is continued for 25 minutes. The mixture is cooled, poured into ice, and neutralized with 1N HCl. The product is extracted with hexane, and the combined organic extracts are washed with bicarbonate and water. After drying and concentration, the crude product is purified by flash chromatography on silica gel using hexane as the eluent to afford pure, orange crystalline ethynylferrocene.
The robust and reversible one-electron redox activity of the ferrocene center is the key to its utility. This property is harnessed in various advanced applications:
The synthesis of the parent compound, ethynylferrocene, is a critical first step for creating more complex derivatives. The following procedure, adapted from Organic Syntheses, is a reliable and peer-reviewed method [1].
Procedure Overview: The synthesis is a two-step process starting from acetylferrocene.
Synthesis of (2-Formyl-1-chlorovinyl)ferrocene:
Synthesis of Ethynylferrocene:
Key Reagent Notes:
The following table summarizes key experimental findings on electron transfer processes in relevant ferrocene systems, which provide insight into the behavior of ethenyl-derived structures.
| Compound / System | Trigger / Condition | Electron Transfer Mechanism / Outcome | Characterization Techniques | Key Findings / Relevance |
|---|---|---|---|---|
| Ethynylene-bridged Fc-Anthraquinone (FcAq) [2] | Protonation by Keggin-type Heteropoly Acid (HPA) | Intramolecular electron transfer from Fc to protonated anthraquinone (Aq), triggering rearrangement to a fulvene-cumulene structure [2]. | Elemental Analysis, IR, ( ^1 )H NMR, Cyclic Voltammetry (CV) [2] | HPA stabilizes the protonated complex. Demonstrates how a proton source can trigger a profound structural and electronic change in an ethynylene-bridged system. |
| Ferrocene-DNA Polymer "Wire" [3] | Biochemical reaction (e.g., EGFR signaling) | Electrons from a biochemical reaction flow through the Fc-DNA chain into ZnGa₂O₄ PLNPs, altering their electron distribution and enhancing afterglow luminescence [3]. | Afterglow Imaging, EPR, Cyclic Voltammetry [3] | The Fc moiety acts as a conduit for electrons, enabling the design of highly sensitive imaging probes for mapping signaling pathway activity in vivo. |
| Fc-modified Poly(ethylene glycol) Monolayers [4] [5] | Applied electrochemical potential | Electron transport varies with polymer chain length and conformation (mushroom vs. brush). For longer chains, electron transfer is diffusion-driven [4] [5]. | Cyclic Voltammetry [4] [5] | Provides a model for understanding how the spatial presentation of a Fc group on a surface or bioconjugate influences its electron transfer kinetics. |
The provided experimental data and mechanistic studies highlight the role of ferrocene as a robust, reversible one-electron donor. The ethynyl group is a key spacer that can facilitate electronic communication across a molecule, as seen in the Fc-Anthraquinone system [2]. Furthermore, the application of ferrocene-DNA polymers in bio-imaging underscores the potential of these compounds in diagnostic technologies [3].
The diagram below illustrates the proton-triggered electron transfer and structural conversion mechanism for an ethynylene-bridged ferrocene-anthraquinone system.
Diagram 1: Proton-triggered electron transfer and structural conversion in an ethynylene-bridged ferrocene system [2].
The following diagram outlines the experimental workflow for synthesizing ethynylferrocene, a key precursor for more complex ethenyl ferrocene compounds.
Diagram 2: Two-step synthetic route to ethynylferrocene from acetylferrocene [1].
The solid-state architecture of these complexes is governed by several key factors:
The synthesis generally follows a modular approach, creating the functionalized ferrocene ligand first, then complexing it with a metal. Below is a generalized experimental workflow.
Generalized synthesis and characterization workflow for ethenyl/ethynyl ferrocene complexes
General Experimental Protocol [6] [2]:
[(PhCN)₂PtCl₂] for Pt complexes or [RuCl₂(PPh₃)₃] for Ru complexes) in a solvent like dichloromethane. Reactions often proceed at ambient temperature or under reflux.The table below summarizes key structural parameters from crystallographic studies.
| Compound / Dyad Type | Bridging Group | Key Structural Features & Metrics | Citation |
|---|
| General Ethynyl Dyads (e.g., Fc-C≡C-Ar) | Ethynyl (–C≡C–) | Aromatic ring (Ar) is orthogonal to the Fc Cp ring; linear, rigid bridge. | [4] | | General Ethenyl Dyads (e.g., trans-Fc-CH=CH-Ar) | Ethenyl (–CH=CH–) | Adopts both coplanar (e.g., with pyrenyl) and orthogonal (e.g., with anthryl) configurations. | [4] | | cis-[((FcCC)₃P)₂PtCl₂] (Fc = ferrocenyl) | Ethynyl-Phosphine | Pt center in a square-planar geometry; P–Pt–P bond angle of ~94.6°. | [2] | | Heterotrimetallic Complexes (e.g., with Au, Ru) | Ethynyl-Phosphine | FcCCPPh₂ unit bridges different metal centers; structural parameters confirmed by XRD. | [1] [2] |
The structure of these complexes directly enables their advanced applications:
The molecular orbital analysis of organometallic complexes like ethenyl ferrocene is primarily accomplished through Density Functional Theory (DFT) calculations. The search results confirm that this is the standard method for investigating the electronic structure and properties of ferrocene-based systems [1] [2].
The table below summarizes the core components of a typical computational protocol, as evidenced by recent studies:
| Component | Typical Method/Choice | Purpose & Notes |
|---|---|---|
| Geometry Optimization | DFT [1] [2] | Determines the molecule's lowest-energy structure, which is essential for subsequent property calculations. |
| Software Packages | Gaussian [2], VNL/ATK [2] | Standard platforms for quantum-chemical computations and electron transport modeling. |
| Featurization | Revised Autocorrelations (RACs) [1] | Used in machine-learning to map molecular structure to properties (e.g., mechanochemical activity). |
| Basis Sets | DZP (molecule), SZP (Au atoms) [2] | Double-/Single-ζ with polarization basis sets balance computational cost and accuracy for molecular junctions. |
| Exchange-Correlation Functional | B3LYP [2], LDA.PZ [2] | B3LYP is a hybrid functional common for molecular systems; LDA is often used for electrode surfaces. |
Based on the methodologies described in the search results, here is a detailed workflow you can follow to perform the molecular orbital analysis. The diagram below outlines the key stages of this process.
Research workflow for molecular orbital analysis of ethenyl ferrocene
The results of a molecular orbital analysis are not merely descriptive; they can be used to predict and rationalize the molecule's behavior in various contexts. The table below outlines potential applications based on the orbital characteristics.
| Property to Predict | Key Orbital Data | Rationale & Application |
|---|---|---|
| Redox Potential | HOMO Energy [5] [6] | A higher HOMO energy suggests the molecule is more easily oxidized (e.g., Fe²⁺ to Fe³⁺), crucial for electrochemical sensors and catalysis. |
| Mechanochemical Lability | Force–Extension (CoGEF) [1] | Calculated force required for bond scission under tension predicts performance in self-strengthening polymers. |
| Electron Transport/Spintronics | Spin-polarized transmission spectra [2] | Projects efficiency as a spin filter in molecular junctions, relevant for designing molecular-scale electronic devices. |
While the search results do not contain a pre-existing analysis of ethenyl ferrocene, they offer valuable design principles and insights from studies on analogous molecules:
Ferrocene (Fc) is a versatile organometallic compound with diverse applications in anticancer agents, materials science, and more [1]. The search for novel ferrocene-based building blocks, such as ω-ferrocenyl-ω-ketoesters, is ongoing due to their utility in synthesizing more complex molecules [1].
While not a direct example of ethenyl ferrocene polymerization, the synthesis of methyl 2-ferrocenyl-2-oxoacetate (KE0) demonstrates a one-step Friedel–Crafts acylation route to a functionalized ferrocene [1]. This suggests that similar strategies could be adapted for creating polymerizable ferrocene monomers.
Metallocene catalysts, especially zirconocenes, are highly effective for olefin polymerization [2] [3]. They produce polymers with narrow molecular weight distributions and allow for precise control over polymer properties [3].
The table below summarizes key components of a representative metallocene catalyst system for ethylene polymerization, based on information from the search results.
| Component Category | Example | Role & Function | Experimental Considerations |
|---|---|---|---|
| Catalyst | Bis(cyclopentadienyl)dimethylzirconium [3] | Forms the active cationic metal center that coordinates and inserts the monomer. | Different alkyl substituents on the Cp rings influence activity via electronic and steric effects [3]. |
| Activator (Co-catalyst) | Trityl tetra(pentafluorophenyl)borate (B3) [3] | Ionizes the metallocene catalyst to create a cationic active site paired with a weakly coordinating anion. | Can be used in near-equimolar amounts with the catalyst, unlike MAO [3]. |
| Solvent | Toluene [3] | Reaction medium. Optimal for dissolving catalyst components and monomer. | The concentration of ethylene dissolved in the solvent is a critical parameter for kinetics [3]. |
The diagram below outlines the general workflow for setting up and running a polymerization reaction using a metallocene/organoboron catalyst system.
This protocol is adapted from general descriptions of zirconocene/organoboron systems [3].
Specific information on ethenyl ferrocene polymerization catalysts remains a gap in current literature. Future research could focus on:
Ferrocene, an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, has become a fundamental building block in modern organometallic chemistry due to its unique sandwich structure, exceptional stability, and versatile functionalization capabilities [1]. The incorporation of ferrocene derivatives into chiral ligands for asymmetric catalysis represents a significant advancement in synthetic methodology, enabling access to enantiomerically pure compounds with applications in pharmaceutical development and materials science [2]. Vinyl ferrocene derivatives, in particular, offer valuable structural flexibility and redox-active properties that can be harnessed to create sophisticated ligand systems with enhanced catalytic performance [1] [3]. These notes provide a comprehensive overview of vinyl ferrocene applications in asymmetric synthesis, including detailed protocols for their synthesis and implementation in catalytic transformations.
Ferrocene derivatives exhibit several distinctive structural characteristics that make them particularly valuable in ligand design:
Planar Chirality: When substituted in a 1,2- or 1,3-pattern on the cyclopentadienyl ring, ferrocene derivatives can display planar chirality, which can be effectively harnessed for stereochemical control in asymmetric catalysis [4]. This chirality element is designated using the R~Fc~/S~Fc~ descriptor system to distinguish it from carbon-centered chirality.
Redox Activity: The ferrocene/ferrocenium couple (Fe²⁺/Fe³⁺) represents a highly reversible one-electron redox process that serves as an International Union of Pure and Applied Chemistry (IUPAC) standard for referencing redox potentials in organic solvents [4]. This property enables redox-switchable catalytic systems and enhances electron transfer processes.
Steric and Electronic Tunability: The ferrocene scaffold provides a rigid, yet tunable platform for ligand design, with variable tilt angles (Θ) between cyclopentadienyl planes and rotational flexibility around the iron-centroid axes (signified by angle τ) [4]. These features allow precise spatial arrangement of donor atoms in catalytic ligands.
The redox behavior of vinyl ferrocene derivatives forms the basis for their application in sensing and switchable catalysis. The following diagram illustrates the electron transfer pathway that enables these applications:
Pathway Title: Vinyl Ferrocene Redox Signaling Mechanism
This reversible electron transfer pathway enables the application of vinyl ferrocene derivatives in redox-switchable catalytic systems and chemo-sensing platforms [1]. The oxidation state change from Fe²⁺ to Fe³⁺ produces a distinctive color change from red to blue, providing a visual signal for detection events [3]. When incorporated into ligand systems, this redox switching capability allows for temporal control over catalytic activity.
Application Note: Ferrocene-containing vinyl ethers serve as versatile intermediates for further functionalization and exhibit inherent sensing capabilities toward metal ions [3].
Protocol: Synthesis of 2-(Alkoxymethyl)-1-ferrocenylvinyl Ethers
Table 1: Reaction Optimization for Vinyl Ether Synthesis
| Entry | Base | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | KOtBu | 60 | 75 | Good yield |
| 2 | NaOH | 60 | 89 | Optimal conditions |
| 3 | KOH | 60 | 85 | Good alternative |
| 4 | Mg(OH)₂ | 60 | 20 | Poor conversion |
| 5 | NaOH | 25 | 40 | Slow reaction |
| 6 | NaOH | Reflux | 85 | Comparable to 60°C |
Materials:
Procedure:
Characterization Data:
Application Note: Alkynylated ferrocenes serve as precursors for extended π-conjugated systems and molecular scaffolding for ligand design [1].
Protocol: Grafting Ferrocene to Microporous Polymers via Sonogashira Coupling
Materials:
Procedure:
Characterization:
The strategic incorporation of vinyl ferrocene units into ligand architectures enhances catalytic performance through several key design principles:
Planar Chirality Exploitation: Unsymmetrical 1,2-disubstitution patterns on the ferrocene scaffold generate stable planar chirality that transmits stereochemical information in catalytic asymmetric transformations [2]. This chirality can be combined with central and axial chirality elements for enhanced stereocontrol.
Redox-Switchable Catalysis: The reversible ferrocene/ferrocenium redox couple enables the development of electrochemically switchable catalytic systems where activity and selectivity can be modulated by applied potential [4]. Multi-ferrocenyl systems exhibit multiple redox states that can be selectively addressed for sophisticated control mechanisms.
Donor Atom Integration: Vinyl ferrocene scaffolds serve as robust platforms for positioning various donor atoms (P, N, O, S) in specific spatial arrangements optimal for asymmetric induction [2]. The vinyl group provides a versatile handle for further functionalization and conjugation extension.
Table 2: Vinyl Ferrocene-Based Ligands in Asymmetric Catalysis
| Ligand Class | Catalytic Application | Donor Atoms | Performance (ee%) | Key Features |
|---|---|---|---|---|
| TRAP Ligands | Asymmetric Allylic Substitution | P,P | >99% | Trans-spanning bisphosphines with planar chirality |
| BIFEP Ligands | Asymmetric Hydrogenation | P,P | 95-98% | C₂-symmetric biferrocene backbone |
| P,N-Ligands | Asymmetric Addition to Enones | P,N | 90-97% | Unsymmetrical donor set, planar chirality |
| Ferrocenyl Oxazolines | Asymmetric Cyclopropanation | N,N | 85-95% | Rigid chiral environment, modular synthesis |
| Multi-ferrocenyl Systems | Redox-Switchable Catalysis | Mixed | Variable with potential | Multiple redox states, tunable electronic properties |
Application Note: Planar chiral ferrocenyl ligands demonstrate exceptional performance in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities (>99% ee) with broad substrate scope [2] [5].
Materials:
Procedure:
Troubleshooting Tips:
Application Note: Vinyl ferrocene derivatives functionalized with malononitrile groups demonstrate exceptional selectivity and sensitivity as optical chemosensors for Cu²⁺ ions, with applications in environmental monitoring and biological sensing [3].
Protocol: Cu²⁺ Ion Detection Using Ferrocenyl Vinyl Ethers
Materials:
Procedure:
Interference Studies:
Application Note: Incorporation of vinyl ferrocene units into polymer backbones or side chains creates materials with redox-responsive properties applicable to controlled release systems, smart coatings, and electrochemical devices [1].
Protocol: Synthesis of Poly(ferrocenyl glycidyl ether)
Materials:
Procedure:
Characterization:
The field of vinyl ferrocene chemistry continues to evolve with several emerging trends:
Machine Learning-Assisted Ligand Design: Recent advances in graph neural networks (HCat-GNet) enable prediction of enantioselectivity in asymmetric reactions, accelerating the optimization of ferrocene-based ligand systems [6]. These tools identify critical structural motifs that influence stereochemical outcomes.
Multi-ferrocenyl Systems: Ligands incorporating multiple ferrocene units exhibit enhanced redox responsiveness and electronic communication between metal centers, enabling sophisticated control over catalytic activity [4]. These systems display multiple, often resolvable redox waves that can be selectively addressed.
Sustainable Process Integration: Vinyl ferrocene derivatives are increasingly applied in green chemistry contexts, including biomass conversion and CO₂ utilization, leveraging their stability and catalytic efficiency under demanding conditions [3].
Biohybrid Catalysts: Incorporation of ferrocene units into biomolecular scaffolds (peptides, DNA) creates hybrid catalysts that merge the selectivity of biological systems with the versatile reactivity of organometallic chemistry [1].
Vinyl ferrocene derivatives represent versatile building blocks for the construction of sophisticated ligands in asymmetric synthesis. Their unique combination of structural robustness, redox activity, and planar chirality enables the development of highly efficient and selective catalytic systems. The protocols outlined herein provide practical guidance for the synthesis, characterization, and application of these valuable organometallic compounds across diverse chemical transformations. As research in this field advances, the integration of computational design tools and multi-ferrocene architectures promises to further expand the capabilities of vinyl ferrocene-based systems in asymmetric catalysis and beyond.
The Sonogashira cross-coupling reaction represents one of the most valuable methods for carbon-carbon bond formation in organic synthesis, enabling the efficient coupling of terminal alkynes with aryl or vinyl halides using palladium and copper catalysts [1] [2]. This transformation plays a particularly important role in organometallic chemistry and materials science for the incorporation of ferrocene moieties into more complex molecular architectures, leveraging the unique electrochemical properties and stability that ferrocene derivatives provide [3] [4].
The reaction was first reported in 1975 by Sonogashira, Tohda, and Hagihara as an improvement over earlier methods developed by Cassar and by Dieck and Heck, with the key innovation being the use of a copper cocatalyst that allowed the reaction to proceed under mild conditions, often at room temperature and in excellent yields [1]. The ability to form C(sp²)-C(sp) bonds under these mild conditions has made the Sonogashira reaction especially valuable for synthesizing complex molecules containing acid- or base-sensitive functional groups [1].
The incorporation of ferrocene units into molecular frameworks via Sonogashira coupling has enabled the development of numerous specialized compounds with applications across chemistry, materials science, and pharmaceutical research:
Ferrocenylethynyl Ketones: These compounds have been efficiently synthesized by coupling ferrocenylethyne with various acyl chlorides using PdCl₂(PPh₃)₂/PdBzCl(PPh₃)₂-CuI catalytic systems. The reaction proceeds smoothly under mild conditions (room temperature, dry argon atmosphere) and provides satisfactory yields of the desired ethynyl ketones, which represent valuable intermediates for further functionalization [3].
Ferrocenyl-Substituted Pyrazoles: The Sonogashira reaction has been successfully employed to synthesize 4-alkynyl-5-ferrocenyl-1-phenyl-1H-pyrazole derivatives from 5-ferrocenyl-4-iodopyrazole and various terminal alkynes. These heterocyclic ferrocene derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry [4].
Materials Chemistry Applications: Ferrocene-alkyne conjugates prepared via Sonogashira coupling have found utility in the development of advanced materials, including those with non-linear optical properties, electrochemical sensors, and organometallic liquid crystals. The electronic communication between the ferrocene unit and the coupled alkyne system often results in unique electronic properties valuable for materials applications [3] [4].
Reaction Setup:
Solvent and Conditions:
Workup Procedure:
Purification:
Catalyst Preparation:
Reaction Procedure:
Purification and Analysis:
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles - a primary palladium cycle and a copper cycle [1] [4]:
Figure 1: Sonogashira Coupling Mechanism
The mechanism begins with oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. Simultaneously, the copper(I) salt coordinates to the terminal alkyne in the presence of a base, forming a copper acetylide. Transmetallation between the copper acetylide and Pd(II) intermediate transfers the alkyne moiety to palladium. Following potential isomerization from trans to cis configuration, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst [1] [4].
In copper-free Sonogashira variants, the mechanism follows two interconnected Pd(0)/Pd(II) catalytic cycles where phenylacetylene forms Pd monoacetylide and bisacetylide complexes that participate in the transmetallation step [1].
| Catalyst Type | Composition | Advantages | Limitations |
|---|---|---|---|
| Traditional Pd/Cu | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI [1] | High efficiency, mild conditions [1] | Oxygen sensitivity, homocoupling side reactions [2] |
| Copper-Free Systems | PdCl₂(PPh₃)₂ with amine bases [1] | Avoids Glaser homocoupling [2] | Often requires excess amine [2] |
| Nickel Catalysts | NiCl₂/1,10-phenanthroline with KF/Zn [5] | Copper-free, cost-effective [5] | Limited to aryl bromides/iodides [5] |
| Ligand-Modified Pd | Bidentate phosphines (dppf, dppp) [1] | Enhanced stability and activity [1] | Higher cost, potential steric constraints [1] |
| Ferrocene-Based Pd | Ferrocene tertiary amine cyclopalladium [6] | Tailored for ferrocene substrates [6] | Specialized synthesis required [6] |
Common Issues and Solutions:
Low Conversion: Increase catalyst loading (typically 3-5 mol% Pd, 5-10 mol% CuI) or extend reaction time. For challenging substrates, consider using bidentate phosphine ligands (dppf, dppp) that enhance catalytic activity [1].
Homocoupling Byproducts: Ensure strict oxygen exclusion by degassing solvents and maintaining inert atmosphere. Consider switching to copper-free conditions to eliminate Glaser-type side reactions [2].
Handling Sensitive Substrates: For base-sensitive compounds, employ milder bases such as diisopropylamine or potassium carbonate in combination with polar aprotic solvents like DMF or THF [1].
Ferrocene-Specific Considerations: Ferrocene derivatives are generally stable under Sonogashira conditions, but monitoring for potential oxidation of the iron center is advisable. Using freshly purified ferrocene starting materials and avoiding strong oxidizing agents improves yields [3] [4].
Recent developments in Sonogashira coupling with ethenyl ferrocene have expanded the synthetic toolbox available to researchers:
Sequential and Tandem Reactions: The combination of Sonogashira coupling with subsequent transformations, such as electrophilic cyclization, enables efficient construction of complex heterocyclic systems. For example, 4-iodopyrazoles prepared via Sonogashira coupling undergo further cyclization to yield novel fused heterocycles containing ferrocene units [4].
Materials Science Applications: Ferrocene-alkyne conjugates are increasingly employed in molecular electronics as molecular wires, with the Sonogashira reaction providing the key structural connection between the redox-active ferrocene center and conjugated π-systems [2].
Sustainable Methodologies: Recent advances focus on developing greener Sonogashira protocols using aqueous reaction media, recyclable catalytic systems, and reduced precious metal loadings. Nickel-catalyzed versions represent particularly promising alternatives from both economic and environmental perspectives [5].
The Sonogashira cross-coupling reaction with ethenyl ferrocene represents a powerful and versatile methodology for constructing carbon-carbon bonds between ferrocene units and various alkyne partners. The protocols outlined herein provide researchers with robust synthetic tools for preparing diverse ferrocene-containing architectures with potential applications spanning pharmaceutical development, materials science, and organometallic chemistry. Continuing advancements in catalyst design and reaction engineering promise to further expand the scope and efficiency of this valuable transformation.
The unique electrochemical properties of ferrocene derivatives have established them as foundational materials in electrochemical sensing platforms. Ferrocene (Fc), an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, possesses exceptional redox activity that forms the basis for its sensing applications. The ferrocene/ferrocenium (Fc/Fc+) redox couple exhibits reversible one-electron transfer behavior, with the oxidation of orange ferrocene (Fc) to blue ferrocenium (Fc+) occurring at well-defined potentials that are sensitive to the chemical environment. This redox switching capability enables ferrocene derivatives to function as efficient electrochemical reporters in sensor designs [1]. The discovery and development of ferrocene has catalyzed extensive innovation in organometallic chemistry, with contemporary research focusing on tailoring its properties for specific technological applications [2].
The ethenyl functional group (-CH=CH₂) incorporated into ferrocene derivatives serves multiple critical functions in sensor design. This conjugation-friendly substituent provides an accessible handle for further chemical modification through addition reactions or polymerization, facilitates electronic communication between the ferrocene center and appended receptor units, and enables the covalent attachment of ferrocene to electrode surfaces or macromolecular structures. The strategic placement of the ethenyl group allows fine-tuning of the redox potential and electron transfer kinetics of the ferrocene center, which directly influences sensor performance metrics including sensitivity, selectivity, and operational stability [2] [3]. Ethenyl ferrocene can be incorporated into larger molecular architectures through functionalization at the vinyl group, enabling the construction of sophisticated recognition systems for specific analytes.
Table 1: Key Properties of Ferrocene and Derivatives Relevant to Sensor Design
| Property | Ferrocene | Ethenyl Ferrocene | Significance for Sensing |
|---|---|---|---|
| Redox Potential (E₁/₂) | ~0.31 V vs. SCE (in ethanol/water) [1] | Modifiable based on substitution | Determines operational voltage window; affects interference rejection |
| Redox Reversibility | Highly reversible | Maintains reversibility with proper linker design | Ensures reproducible signal and sensor stability |
| Structural Stability | Thermally and hydrolytically stable | Similar stability with additional functionalization options | Enables durable sensor operation |
| Synthetic Versatility | Easily functionalized at cyclopentadienyl rings | Vinyl group enables polymerization and conjugation | Allows integration with diverse receptor systems |
| Solubility | Organic solvents | Can be tailored with substituents | Affects compatibility with immobilization matrices |
The design of effective ethenyl ferrocene-based sensors requires careful consideration of the molecular architecture to optimize both recognition and signaling functions. The electronic character of substituents directly attached to the ferrocene core significantly influences the redox potential, with electron-donating groups facilitating oxidation (lowering E₁/₂) and electron-withdrawing groups impeding oxidation (raising E₁/₂). This principle extends to ethenyl ferrocene derivatives, where substituents on the vinyl group can modulate the electron density at the iron center. Research has demonstrated that the nature of the linker between ferrocene and recognition elements critically affects sensor performance, with amide-linked compounds exhibiting E₁/₂ values of +350 to +370 mV, while ester-linked conjugates show higher potentials of +400 to +410 mV versus Ag/AgCl [3]. This systematic variation in redox potential based on molecular connectivity provides a valuable strategy for tuning operational potentials to avoid interfering species in complex samples.
The spatial arrangement of recognition elements relative to the ferrocene reporter is equally crucial in sensor design. For ethenyl ferrocene derivatives, the planar structure of the vinyl group can facilitate conjugated systems that enable electronic communication between the receptor and ferrocene centers. This communication allows binding events at distant sites to perturb the electron density at the iron center, resulting in measurable shifts in redox potential. Such binding-induced potential shifts form the basis for ratiometric sensing approaches that are less susceptible to environmental variables than approaches relying solely on current changes. Additionally, the geometry of the overall molecular assembly can influence binding affinity and selectivity through preorganization of recognition elements and control of access to the ferrocene center [4].
The immobilization method for ethenyl ferrocene derivatives on electrode surfaces profoundly impacts sensor performance characteristics including response time, reproducibility, and operational lifetime. The ethenyl functional group provides versatile options for electrode modification, ranging from covalent attachment through hydrosilylation or thiol-ene reactions to electropolymerization into continuous films. Electropolymerization of ethenyl ferrocene derivatives represents a particularly powerful approach, as it enables precise control over film thickness and spatial localization on the electrode surface through adjustment of polymerization conditions. These polymer films typically exhibit enhanced stability compared to monolayer coatings and can incorporate higher densities of redox centers, potentially increasing signal magnitude [2].
Alternative immobilization strategies include copolymerization with other vinyl monomers to create composite materials with tailored physical and electronic properties, and attachment to nanostructured electrodes such as carbon nanotubes or graphene to leverage enhanced surface areas and electron transfer rates. Each method presents distinct advantages: covalent attachment yields well-defined molecular architectures with predictable orientation, electropolymerization generates robust three-dimensional networks, and composite formation with nanomaterials amplifies electrochemical signals. The optimal choice depends on the specific application requirements, with covalent monolayers favoring rapid response times, polymer films offering greater binding capacity, and nanocomposites providing signal enhancement [2] [4].
Ethenyl ferrocene-based sensors detect metal cations through several distinct mechanisms that transform binding events into measurable electrochemical signals. In the electrostatic interaction model, oxidation of ferrocene to ferrocenium creates a positively charged center that electrostatically repels or attracts metal cations, modulating the redox potential. For example, binding of cations to recognition elements in close proximity to ferrocene can stabilize or destabilize the ferrocenium state, resulting in positive or negative shifts in the formal potential of the Fc/Fc+ couple. The magnitude and direction of these shifts depend on the charge density of the cation and the spatial relationship between the binding site and ferrocene center [4].
A more sophisticated approach involves direct coordination of metal cations to functional groups integrated with the ethenyl ferrocene system, where the binding event directly alters the electron density at the iron center. This mechanism typically produces larger potential shifts than purely electrostatic interactions and can yield exceptional selectivity when specific coordination environments are designed for target cations. The ethenyl moiety can serve as part of the coordination system or as a conduit for electronic communication between a separate receptor and the ferrocene reporter. Additionally, cation binding can induce conformational changes in flexible ethenyl ferrocene derivatives that alter the accessibility of the ferrocene center to the electrode surface or solution species, leading to changes in current response. These structural rearrangements can produce unusually large signal changes for small binding events, providing an amplification mechanism for sensitive detection [4].
Table 2: Ethenyl Ferrocene Sensor Design Strategies for Different Analytics
| Target Analytic | Recommended Molecular Architecture | Signal Transduction Mechanism | Optimal Electrode Modification |
|---|---|---|---|
| Transition Metal Cations | Imine or quinoline receptors conjugated to ethenyl Fc | Redox potential shift via coordination | Electropolymerized films |
| Alkali Metal Ions | Crown ether derivatives linked to ethenyl Fc | Electrostatic perturbation of Fc/Fc+ couple | Self-assembled monolayers on gold |
| Heavy Metals | Thiol-containing receptors via ethenyl Fc | Binding-induced current suppression | Carbon nanocomposites |
| Anions | Ammonium or guanidinium receptors with ethenyl Fc | Binding-induced conformational change | Covalent attachment to ITO |
Protocol 1: Synthesis of Ethenyl Ferrocene Building Blocks
Protocol 2: Structural Confirmation of Ethenyl Ferrocene Derivatives
Protocol 3: Electropolymerization of Ethenyl Ferrocene on Electrode Surfaces
Protocol 4: Preparation of Ethenyl Ferrocene Self-Assembled Monolayers (SAMs)
Protocol 5: Cyclic Voltammetry for Cation Detection
Protocol 6: Differential Pulse Voltammetry for High-Sensitivity Detection
The experimental workflow for developing and applying ethenyl ferrocene-based sensors involves sequential steps from molecular design to analytical application, as illustrated below:
The operational stability of ethenyl ferrocene-based sensors is critically influenced by the integrity of the molecular architecture under electrochemical cycling conditions. A common challenge is the gradual leaching of ferrocene derivatives from electrode surfaces, particularly when non-covalent immobilization methods are employed. This manifests as steadily decreasing redox peak currents during repeated potential cycling. To mitigate this issue, prioritize covalent attachment strategies such as electropolymerization or self-assembled monolayers with appropriate terminal groups that form stable bonds with electrode surfaces. Additionally, the redox stability of the ferrocene center itself must be considered; while the Fc/Fc+ couple is highly reversible, extended cycling at extreme potentials can lead to degradation. Operational windows should be restricted to the minimum necessary range, typically ±0.3 V around the formal potential of the specific ethenyl ferrocene derivative being used [3].
Reproducible sensor fabrication requires meticulous attention to electrode pretreatment, solution purity, and environmental conditions. Inconsistent electrode surfaces represent a major source of variability, necessitating rigorous standardization of polishing procedures and validation through standard redox probes before modification. For electropolymerization approaches, control of monomer concentration, electrolyte composition, and potential cycling parameters is essential for batch-to-batch consistency. Implement quality control measures such as measuring surface coverage (Γ) for each modified electrode and rejecting preparations falling outside acceptable ranges (typically ±15% of mean value). When working with SAM-based sensors, control assembly time and solution concentration precisely, as these factors directly impact monolayer density and organization, which in turn affect electron transfer kinetics and binding site accessibility [4].
Achieving selective detection in complex samples requires strategic molecular design and operational protocols. For cation sensing, the recognition element conjugated to ethenyl ferrocene must be carefully selected for the target ion. Incorporate receptors with known selectivity profiles, such as quinoline derivatives for Cu²⁺ or crown ether derivatives for alkali metal ions. The ethenyl linker itself can be structurally modified to influence selectivity through steric effects or electronic contributions to binding affinity. When developing sensors for biological applications, consider the potential interferents present in the sample matrix, particularly oxidizable species such as ascorbic acid, uric acid, and catecholamines that may generate overlapping currents. Operation at the lowest possible detection potential minimizes these interference effects, making ethenyl ferrocene derivatives with relatively low E₁/₂ values (achieved through electron-donating substituents) advantageous for biological sensing [4] [3].
Advanced operational strategies can further enhance selectivity. Differential measurement techniques that compare responses before and after specific masking of the target analyte can correct for background signals. For sensors exhibiting binding-induced potential shifts rather than current changes, potentiometric detection schemes offer inherent rejection of current-based interferences. When facing persistent interference issues, consider multisensor arrays incorporating ethenyl ferrocene derivatives with varying selectivity patterns, coupled with multivariate data analysis techniques such as principal component analysis or artificial neural networks. These arrays can discriminate between analytes based on distinct response patterns rather than relying on a single specific interaction [4].
Table 3: Performance Comparison of Ferrocene-Based Sensors with Different Design Approaches
| Sensor Architecture | Detection Limit | Dynamic Range | Response Time | Stability (cycles) |
|---|---|---|---|---|
| Ethenyl Fc SAMs | 10 nM - 1 μM | 3-4 orders of magnitude | < 30 seconds | > 1000 |
| Electropolymerized Fc films | 100 nM - 10 μM | 2-3 orders of magnitude | 1-2 minutes | > 500 |
| Fc-carbon nanocomposites | 1 nM - 1 μM | 4-5 orders of magnitude | < 1 minute | > 2000 |
| Fc-doped polymers | 1 μM - 100 μM | 2 orders of magnitude | 2-5 minutes | > 200 |
Problem: Non-reproducible redox peaks between fabrication batches Solution: Standardize electrode polishing protocol using fresh alumina slurry for each preparation. Verify electrode cleanliness by measuring peak separation for standard ferricyanide/ferrocyanide couple (<70 mV for 1 mM solution at 100 mV/s). Ensure consistent monomer solution concentration and storage conditions.
Problem: Decreasing signal amplitude during repeated measurements Solution: Check for leaching by comparing cyclic voltammograms before and after soaking modified electrode in pure electrolyte. Implement more stable immobilization approach (covalent attachment instead of adsorption). Reduce upper potential limit to prevent over-oxidation.
Problem: Poor selectivity in complex samples Solution: Incorporate additional selectivity through physical membrane (Nafion) or chemical modification of recognition element. Use differential pulse voltammetry instead of cyclic voltammetry for better resolution of overlapping signals. Optimize operating potential to minimize interference from co-oxidizable species.
Problem: Sluggish electron transfer kinetics Solution: Verify monolayer coverage for SAM approaches (should be 1-5 × 10⁻¹⁰ mol/cm²). For polymer films, optimize film thickness by reducing number of polymerization cycles. Incorporate conductive nanomaterials (carbon nanotubes, graphene) to enhance charge transport.
Ethenyl ferrocene-based electrochemical sensors have found particularly valuable applications in metal cation detection in environmental, industrial, and biological systems. The robust nature of the ferrocene redox couple enables reliable operation in diverse media, while the synthetic flexibility of the ethenyl functional group permits tailoring for specific cation recognition. For transition metal detection, ethenyl ferrocene derivatives incorporating imine or quinoline receptor groups have demonstrated excellent sensitivity toward Cu²⁺, with detection limits reaching nanomolar concentrations in optimized systems [4]. The sensing mechanism typically involves coordination of the metal cation to the receptor, which electronically communicates with the ferrocene center through the conjugated ethenyl bridge, producing measurable shifts in redox potential. For heavy metal monitoring in environmental samples, ethenyl ferrocene systems with thiol-containing receptors show promise for Hg²⁺ and Pb²⁺ detection, though challenges remain in achieving sufficient selectivity in complex matrices.
In the biomedical field, ethenyl ferrocene sensors are being developed for point-of-care diagnostics and therapeutic drug monitoring. The compatibility of ferrocene derivatives with aqueous systems and their well-defined electrochemistry at moderate potentials make them suitable for biological applications. Recent innovations include the integration of ethenyl ferrocene into immunosensing platforms where the redox species serves as an electrochemical tag for antibody-antigen binding events. Additionally, the development of miniaturized sensor arrays incorporating multiple ethenyl ferrocene derivatives with varying selectivity patterns enables multiplexed detection of physiologically relevant metal cations in clinical samples such as blood and urine [2] [4]. The future clinical translation of these sensors will require careful attention to fouling resistance in biological matrices and long-term stability under storage conditions.
The fundamental signaling mechanism of ethenyl ferrocene-based cation sensors involves binding-induced changes to the electrochemical behavior of the ferrocene center, as illustrated below:
Future research directions for ethenyl ferrocene-based sensors include the development of multi-responsive systems that simultaneously detect multiple analytes, integration with wearable sensor platforms for continuous monitoring applications, and implementation in microfluidic analytical devices for automated sample processing. The compatibility of ethenyl ferrocene with polymerization chemistry suggests opportunities for creating stimuli-responsive gels and self-healing materials with built-in sensing capabilities. Additionally, coupling ethenyl ferrocene sensors with energy harvesting systems could enable self-powered sensing platforms for remote or implantable applications. As synthetic methodologies advance, increasingly sophisticated ethenyl ferrocene architectures will emerge with enhanced sensitivity, selectivity, and stability, further expanding their application potential across analytical chemistry, materials science, and biomedical engineering [2] [4].
Ethenyl ferrocene derivatives represent versatile building blocks for the construction of high-performance electrochemical sensors, particularly for metal cation detection. Their utility stems from the predictable electrochemistry of the ferrocene/ferrocenium redox couple, combined with the synthetic flexibility afforded by the ethenyl functional group. Through rational molecular design and appropriate electrode modification strategies, ethenyl ferrocene-based sensors can be tailored for specific applications across environmental monitoring, industrial process control, and clinical diagnostics. The protocols and guidelines presented in this document provide a foundation for the development, characterization, and implementation of these sensing platforms, with attention to critical performance factors including sensitivity, selectivity, stability, and reproducibility. As research in this field advances, ethenyl ferrocene-based sensors are poised to play an increasingly important role in addressing analytical challenges across diverse scientific and technological domains.
The table below summarizes key quantitative data for ethenyl ferrocene-based materials:
| Material/System Type | Key Performance Metric | Result | Context & Conditions |
|---|---|---|---|
| Ferrocene Mechanophore Cross-linker [1] | Enhancement in material tearing energy | >4-fold increase | In rubbery polymer networks |
| Poly(FcMA) Grafted Paper [2] | Change in water contact angle | ~30° change | Switchable via chemical oxidation/reduction |
| PFcMA Grafted Paper [2] | Cycling stability (reversibility) | >6 cycles | Chemical redox cycling with FeCl₃/Na₂S₂O₅ |
| Redox-Responsive Surfactant [3] | Minimum surface tension (oxidized state) | 26.4 mN·m⁻¹ | - |
| Redox-Responsive Surfactant [3] | Zeta potential (oxidized state) | 28.7 mV | - |
| Aminoferrocene-based Prodrugs [4] | Cytotoxicity (IC₅₀ on MG-63 cells) | ~50 µM | Correlates with low redox potential |
Objective: Synthesize a redox-responsive linear polymer incorporating ethenyl ferrocene units [5].
Materials:
Procedure:
Characterization:
Objective: Create a redox-switchable smart surface by grafting poly(FcMA) from a substrate [2].
Materials:
Procedure:
Characterization:
The following diagram illustrates the mechanism of redox-triggered drug release from an ethenyl ferrocene-containing system, particularly relevant for ROS-activated prodrugs:
This mechanism is foundational for designing drug delivery systems that target cancer cells, which often have elevated levels of Reactive Oxygen Species (ROS). The oxidation of the ferrocene moiety triggers a structural change in the carrier, leading to drug release [4].
Ethenyl ferrocene is classified as a flammable solid (H228) [6]. Handle all procedures in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). When working with ATRP catalysts, remember that copper complexes can be toxic and should be handled with care. All waste should be disposed of according to institutional regulations for organometallic compounds.
Ferrocene, an organometallic compound with a distinctive sandwich structure, has emerged as a promising pharmacophore in anticancer drug development due to its unique chemical properties and versatile biological activities. The inherent redox activity of ferrocene, characterized by the reversible oxidation between Fe(II) and Fe(III) states, enables the generation of reactive oxygen species (ROS) through Fenton chemistry within cellular environments [1] [2]. This ROS-generating capability underlies the cytotoxic effects observed in various cancer cell lines and represents a fundamental advantage over purely organic compounds. Additionally, ferrocene derivatives demonstrate remarkable stability under physiological conditions, favorable lipophilicity for cellular penetration, and low toxicity profiles, making them ideal candidates for pharmaceutical development [1] [3].
The incorporation of ferrocene into hybrid molecules, particularly through ethenyl functionalization, has yielded compounds with enhanced anticancer efficacy against diverse malignancies, including drug-resistant cancers. Ethenyl ferrocene derivatives belong to a broader class of ferrocenyl-arene dyads where the ferrocene moiety is connected to aromatic systems through vinyl bridges, creating extended π-conjugated systems that influence both electronic properties and biological activity [4]. These structural modifications enable precise tuning of redox potentials, directly impacting their anticancer mechanisms and potency. The strategic design of ethenyl ferrocene hybrids represents an innovative approach in medicinal organometallic chemistry, addressing limitations of conventional platinum-based chemotherapeutics such as cisplatin, which suffer from severe side effects and acquired resistance [1] [2].
The synthesis of ethenyl ferrocene derivatives employs several well-established organometallic transformations that enable efficient conjugation of the ferrocene nucleus with various organic pharmacophores. The most common methodologies include Horner-Wadsworth-Emmons olefination, McMurry coupling, and palladium-catalyzed cross-coupling reactions, each offering distinct advantages for specific molecular architectures [4] [5]. These synthetic routes allow for systematic structural variations, facilitating the exploration of structure-activity relationships (SARs) and optimization of anticancer properties.
A particularly efficient synthesis of trans-bis(ethenyl) ferrocene derivatives utilizes Horner-Wadsworth-Emmons olefination of ferrocenyl carboxaldehyde with appropriate phosphonate esters, yielding the desired products with high stereoselectivity (typically >95% trans configuration) [4]. This method benefits from excellent functional group tolerance, enabling the incorporation of electron-donating or electron-withdrawing substituents that modulate the electronic properties and biological activity of the resulting hybrids. The reaction typically proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) solvents using alkali metal bases such as sodium hydride or potassium tert-butoxide at temperatures ranging from 0°C to room temperature, with reaction times of 2-12 hours depending on the reactivity of the substrates.
For more complex architectures, palladium-catalyzed cross-coupling reactions provide access to diverse ethenyl ferrocene derivatives. The Heck reaction between iodoferrocene and appropriately functionalized alkenes represents a powerful method for constructing ferrocene-alkene-arene conjugates with extended π-systems [4]. These reactions typically employ palladium acetate or tetrakis(triphenylphosphine)palladium(0) as catalysts with trialkylamines as bases in DMF or acetonitrile solvents at elevated temperatures (80-100°C). The molecular structures of several ethenyl ferrocene dyads have been confirmed by X-ray diffraction studies, revealing that ethenyl derivatives frequently adopt coplanar configurations in solid state, in contrast to the orthogonal arrangements observed in ethynyl analogues [4].
Table 1: Standard Synthetic Procedures for Ethenyl Ferrocene Derivatives
| Method | Reagents & Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Horner-Wadsworth-Emmons Olefination | Fc-CHO + Phosphonate ester, NaH/KOtBu, THF/DMF, 0°C to RT, 2-12h | 60-85% | High trans selectivity, functional group tolerance |
| McMurry Coupling | Fc-CO-R + Low-valent Ti, THF, reflux, 4-8h | 50-75% | Direct formation of ethenyl bridge |
| Heck Reaction | Iodoferrocene + Alkene, Pd(OAc)₂/Pd(PPh₃)₄, Et₃N, DMF, 80-100°C, 12-24h | 45-80% | Versatile for diverse alkene partners |
Fc = ferrocenyl; R = organic moiety
The anticancer activity of ethenyl ferrocene derivatives primarily stems from their unique redox properties, which enable the generation of cytotoxic reactive oxygen species (ROS) within cancer cells. The ferrocene/ferricenium (Fc/Fc+) redox couple exhibits a reversible oxidation potential of approximately +0.4 V versus the normal hydrogen electrode, which falls within the physiological range amenable to redox cycling in biological systems [1] [2]. This property allows ferrocene derivatives to participate in Fenton-type reactions, catalyzing the conversion of endogenous hydrogen peroxide (H₂O₂) to highly destructive hydroxyl radicals (•OH) through the formal reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ [2] [6].
Cancer cells are particularly vulnerable to this oxidative stress due to their elevated basal levels of ROS and compromised antioxidant defense systems. The ethenyl functionalization of ferrocene derivatives enhances this effect by modulating the electron density on the iron center, thereby fine-tuning its redox potential for optimal activity in physiological environments [4]. Spectroelectrochemical studies of ferrocenyl-arene dyads have demonstrated that upon oxidation, the ferrocenyl transition is replaced by ligand-to-metal charge transfer bands, supporting the involvement of redox processes in their mechanism of action [4]. The resulting oxidative damage to cellular components including lipids, proteins, and DNA ultimately triggers apoptosis and necrosis in cancer cells, with particular efficacy against resistant cell lines.
Beyond ROS-mediated cytotoxicity, ethenyl ferrocene derivatives exhibit multiple mechanisms of action that contribute to their anticancer efficacy. Some derivatives function as DNA intercalators, exploiting the planar aromatic systems conjugated to the ferrocene moiety to insert between DNA base pairs, thereby disrupting replication and transcription processes [2]. Additionally, specific derivatives such as ferrocifen (a ferrocene-tamoxifen hybrid) demonstrate estrogen receptor-independent activities in breast cancer cells, suggesting alternative molecular targets beyond conventional hormone pathways [1] [2].
The hydrophobic character imparted by the ethenyl bridge and associated substituents enhances cellular uptake and bioavailability, while the ferrocene unit provides a structural scaffold that can interfere with enzyme function, including topoisomerase inhibition [3]. The multi-mechanistic profile of ethenyl ferrocene derivatives represents a significant advantage in overcoming drug resistance, as cancer cells struggle to develop simultaneous resistance to structurally and mechanistically distinct challenges.
Figure 1: Mechanism of Action of Ethenyl Ferrocene Derivatives in Cancer Cells
Systematic investigation of ethenyl ferrocene derivatives has revealed critical structural parameters that govern their anticancer efficacy. The length and constitution of the ethenyl bridge significantly influences biological activity, with extended conjugated systems often demonstrating enhanced cytotoxicity [4]. For instance, derivatives incorporating polycyclic aromatic systems such as anthracene or pyrene connected via ethenyl bridges exhibit improved anticancer activity compared to simpler phenyl analogues, attributed to increased DNA intercalation capability and optimized redox potential [4]. The electronic properties of substituents on the aromatic moiety profoundly impact the redox behavior of the ferrocene center, with electron-withdrawing groups generally facilitating oxidation and potentially enhancing ROS generation.
The spatial orientation between the ferrocene moiety and the conjugated aromatic system also plays a crucial role in determining biological activity. X-ray crystallographic studies of ethenyl ferrocene dyads have demonstrated that these compounds can adopt both coplanar and orthogonal conformations in solid state, with the planar arrangements favoring DNA intercalation and the orthogonal configurations potentially optimizing interaction with enzyme active sites [4]. Additionally, the introduction of methyl substituents on the cyclopentadienyl rings, as in octamethylferrocene derivatives, increases electron density at the iron center and modulates redox potential, often resulting in altered cytotoxic profiles [5].
The biological evaluation of ethenyl ferrocene derivatives against various cancer cell lines has yielded valuable quantitative structure-activity relationship (QSAR) data. The half-maximal inhibitory concentration (IC₅₀) serves as the primary metric for comparing compound potency, with lower values indicating greater cytotoxicity. As illustrated in Table 2, structural modifications can dramatically influence anticancer activity, with certain hybrids exhibiting IC₅₀ values in the low micromolar or even nanomolar range against specific cancer types [7] [3].
Table 2: Anticancer Activity of Selected Ethenyl Ferrocene Hybrids
| Compound Structure | Cancer Cell Line | IC₅₀ Value | Key Structural Features |
|---|---|---|---|
| Ferrocenyl-anthracene dyad | MCF-7 (Breast) | 0.07 µM | Extended π-system, planar configuration |
| Ferrocenyl-pyrene dyad | HepG2 (Liver) | 0.11 µM | Large aromatic surface, optimal redox potential |
| Ferrocifen (Tamoxifen hybrid) | MDA-MB-231 (Breast) | 0.5 µM | Phenolic group, hydroxylalkyl chain |
| Ferrocenyl-naphthalene dyad | HeLa (Cervical) | 42.42 µg/mL | Moderate conjugation, electron-donating groups |
| Ursolic acid-ferrocene hybrid | MCF-7 (Breast) | 15.6 µg/mL | Natural product hybrid, ester linker |
The data reveal that compounds with extended conjugation (e.g., anthracene and pyrene dyads) generally exhibit superior potency compared to those with smaller aromatic systems. Furthermore, molecular hybridization with natural products such as ursolic acid can yield compounds with favorable selectivity indices, demonstrating cytotoxicity against cancer cells while sparing normal cells [7]. These findings provide valuable guidance for the rational design of next-generation ethenyl ferrocene anticancer agents.
The development of advanced delivery systems has significantly improved the pharmacological profile of ethenyl ferrocene derivatives. Polymer-based nanocarriers have demonstrated particular promise in enhancing tumor-specific accumulation while minimizing systemic toxicity. For instance, ferrocene-containing polymersome nanoreactors have been engineered to co-deliver glucose oxidase (GOD) and the prodrug tirapazamine (TPZ) for synergistically amplified tumor-specific chemodynamic therapy [6]. These nanoreactors exhibit pH-responsive membrane permeability, enabling selective activation in the acidic tumor microenvironment and subsequent generation of hydroxyl radicals through Fenton reactions catalyzed by the ferrocene moieties.
Similarly, ferrocene-modified linear poly(ethylenimine) (Fc-LPEI) redox polymers have been utilized to create hydrogel networks that allow rapid transport of biological substrates while maintaining electron transfer capabilities [8]. These systems demonstrate the potential of ferrocene-containing polymers not only as drug carriers but also as active participants in therapeutic mechanisms. Additional nanocarrier platforms including lipid nanocapsules, cyclodextrin complexes, and metal-organic frameworks (MOFs) have been explored to address challenges related to solubility, stability, and targeted delivery of ethenyl ferrocene derivatives [2].
Ethenyl ferrocene derivatives show remarkable potential in combination therapy regimens, where they synergize with established anticancer modalities to enhance therapeutic outcomes. The ROS-generating capability of ferrocene compounds can potentiate the efficacy of conventional chemotherapeutics, particularly in drug-resistant cancers [3]. For example, the combination of ferrocene derivatives with platin-based drugs has demonstrated synergistic effects, potentially overcoming resistance mechanisms that limit the utility of platinum agents alone [1].
Additionally, ethenyl ferrocene hybrids have been successfully integrated with chemodynamic therapy (CDT) approaches, where their Fenton activity is harnessed to convert tumor-associated hydrogen peroxide into highly toxic hydroxyl radicals [6]. This strategy is further enhanced in hypoxic tumor environments through combination with hypoxia-activated prodrugs such as tirapazamine, creating a comprehensive therapeutic platform that addresses multiple aspects of the tumor microenvironment. The versatility of ethenyl ferrocene derivatives in these multimodal treatment regimens underscores their value as components of next-generation anticancer strategies.
The evaluation of anticancer activity for ethenyl ferrocene derivatives typically employs standardized cytotoxicity assays using established cancer cell lines. The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) represents the most widely used method for determining IC₅₀ values. The following protocol provides a robust framework for assessing compound cytotoxicity:
Cell Culture: Maintain appropriate cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HeLa for cervical cancer; HepG2 for liver cancer) in recommended media supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere.
Compound Preparation: Prepare stock solutions of ethenyl ferrocene derivatives in DMSO at 10 mM concentration, with subsequent serial dilutions in culture medium to achieve final testing concentrations (typically 0.1-100 µM). Ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
Cell Seeding and Treatment: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere for 24 hours. Add compound solutions to triplicate wells and incubate for 48-72 hours.
Viability Assessment: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours. Carefully remove media and dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate percentage viability relative to untreated controls and determine IC₅₀ values using appropriate nonlinear regression analysis (e.g., GraphPad Prism software) [7] [3].
The detection of reactive oxygen species generation represents a crucial component in elucidating the mechanism of action of ethenyl ferrocene derivatives. The following protocol utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA) as a fluorescent probe for intracellular ROS:
Cell Preparation: Seed cells in appropriate multi-well plates and allow to adhere overnight.
Probe Loading: Replace medium with fresh medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C.
Compound Treatment: Replace probe-containing medium with medium containing predetermined IC₅₀ concentrations of ethenyl ferrocene derivatives. Include appropriate controls (untreated cells) and positive controls (e.g., cells treated with H₂O₂).
Incubation and Measurement: Incubate cells for predetermined time points (typically 1-6 hours), then measure fluorescence intensity using a microplate reader (excitation 485 nm, emission 535 nm).
Data Analysis: Express results as fold increase in fluorescence relative to untreated controls [2] [6].
Ethenyl ferrocene derivatives represent a promising class of organometallic anticancer agents with unique mechanisms of action, favorable safety profiles, and demonstrated efficacy against various cancer types, including drug-resistant strains. Their versatile synthetic chemistry enables systematic structural optimization, while their redox activity facilitates ROS-mediated cytotoxicity distinct from conventional chemotherapeutics. The integration of ethenyl ferrocene derivatives into advanced drug delivery systems and combination therapy regimens further enhances their therapeutic potential and addresses limitations associated with traditional treatments.
Future research directions should focus on expanding the structural diversity of ethenyl ferrocene hybrids, with particular emphasis on improving tumor selectivity and reducing potential off-target effects. The development of targeted delivery strategies using ligand-directed nanocarriers may further enhance the therapeutic index of these compounds. Additionally, more comprehensive preclinical evaluation including pharmacokinetic studies and toxicological assessments will be essential for advancing promising candidates toward clinical translation. With continued investigation and optimization, ethenyl ferrocene derivatives hold significant potential as valuable additions to the anticancer armamentarium, potentially addressing unmet needs in oncology, particularly in the management of treatment-resistant malignancies.
The strategic integration of organometallic complexes with dendritic macromolecules represents a cutting-edge approach in materials science and nanomedicine. Vinyl ferrocene, characterized by its redox-active ferrocene unit and polymerizable vinyl group, has emerged as a particularly valuable building block for constructing dendrimers with enhanced functionality. These ferrocene-modified dendrimers exhibit unique electrochemical properties, thermal stability, and biological activity that can be tailored for specific applications in drug delivery, sensing, and catalysis. The dendritic state offers unprecedented control over molecular architecture through step-growth, amplification-controlled polymerization, enabling precise design of nanoscale materials with predetermined properties. This combination of redox-active organometallic components with highly branched dendritic structures creates synergistic systems that outperform traditional materials in numerous biomedical and technological applications [1] [2] [3].
The significance of vinyl ferrocene functionalized dendrimers extends particularly to the pharmaceutical and medical industries, where they are revolutionizing approaches to targeted drug delivery, gene therapy, and diagnostic applications. Their nanoscale dimensions, monodisperse nature, and multivalent surface functionality make them ideal platforms for designing sophisticated therapeutic systems. The ferrocene moiety introduces reversible redox behavior that can be exploited for both therapeutic effects and sensing capabilities, while the dendritic structure provides enhanced solubility, improved biodistribution, and controlled release kinetics. As research in this field advances, vinyl ferrocene-based dendrimers are demonstrating remarkable potential in addressing complex challenges in oncology, antimicrobial resistance, and neurological disorders [4] [5] [6].
Vinyl ferrocene (C₁₂H₁₂Fe, CAS #1271-51-8) possesses distinctive physicochemical properties that make it exceptionally suitable for dendritic polymer synthesis. This organometallic compound features a ferrocene unit with a vinyl functional group, creating a hybrid structure that combines the redox activity of metallocenes with the polymerization capability of vinyl compounds. The compound typically presents as a solid with a melting point of 51-53°C and a boiling point of 80-85°C at 0.2 mmHg, remaining stable under standard laboratory conditions. Its lipophilic character enhances membrane permeability, while the iron center provides reversible oxidation-reduction capabilities that are maintained after incorporation into dendritic structures [1] [7].
The electronic structure of vinyl ferrocene contributes significantly to its utility in functional materials. The ferrocene moiety exhibits a reversible one-electron oxidation wave at relatively low potentials, transitioning between Fe²⁺ and Fe³⁺ oxidation states, which can be precisely monitored using electrochemical techniques such as cyclic voltammetry. This redox reversibility remains largely unaffected by incorporation into polymer backbones or dendritic surfaces, making it an excellent reporter for sensing applications and a controllable switch for drug release mechanisms. Furthermore, the vinyl group readily participates in various polymerization reactions, including radical polymerization, coordination polymerization, and thiol-ene reactions, allowing flexible integration into diverse dendritic architectures [1] [3].
Table 1: Fundamental Physicochemical Properties of Vinyl Ferrocene
| Property | Specification | Significance for Dendrimer Synthesis |
|---|---|---|
| Chemical Formula | C₁₂H₁₂Fe | Organometallic structure with iron center |
| Molecular Weight | 212.07 g/mol | Suitable for step-wise dendritic growth |
| Purity | ≥97% [7] | Ensures reproducible dendritic structures |
| Melting Point | 51-53°C [7] | Allows processing at moderate temperatures |
| Boiling Point | 80-85°C at 0.2 mmHg [7] | Enables purification under reduced pressure |
| Flash Point | 62°C (closed cup) [7] | Important for safe handling during synthesis |
| Redox Behavior | Reversible Fc/Fc⁺ couple [1] | Provides electrochemical activity in dendrimers |
The molecular architecture of vinyl ferrocene provides several strategic advantages for constructing functional dendritic systems. The vinyl group serves as a highly versatile polymerization handle that can be incorporated into growing dendritic structures through multiple synthetic pathways. This functionality is particularly valuable in the synthesis of amphiphilic dendrimers where controlled placement of ferrocene units determines self-assembly behavior and material properties. The rigid ferrocene core introduces structural definition to dendritic branches, while the electronic richness of the cyclopentadienyl rings enhances intermolecular interactions that can be exploited for molecular recognition and sensing applications. Additionally, the robust iron-cyclopentadienyl bonds (dissociation energy ≈ 90 kcal mol⁻¹) provide exceptional stability under physiological conditions, making the resulting dendrimers suitable for biomedical applications where degradation would compromise functionality [5] [3].
The incorporation of vinyl ferrocene into dendritic architectures significantly alters their physicochemical behavior in biologically relevant environments. The lipophilic character of the ferrocene moiety enhances cellular uptake and membrane penetration, facilitating drug delivery to intracellular targets. Furthermore, the redox activity introduces dynamic responsiveness to oxidative conditions, particularly in the tumor microenvironment where altered redox balance can trigger controlled drug release or generate therapeutic reactive oxygen species. This combination of features enables the design of "smart" dendrimers that respond to specific biological stimuli while maintaining stability during circulation, addressing a critical challenge in targeted therapeutic delivery [4] [5].
Vinyl ferrocene can be strategically positioned within dendritic structures to impart specific functionalities:
Core Integration: When incorporated as the central core, vinyl ferrocene provides a redox-active center that influences electron transfer throughout the dendritic framework, creating molecular capacitors and electrochemical sensors with enhanced sensitivity.
Branch Incorporation: Integration into dendritic branches introduces multiple redox centers at predetermined positions, enabling fine-tuning of electron transfer properties and creating gradient functionalities within the dendrimer.
Surface Functionalization: Placement at dendritic termini maximizes exposure of ferrocene units to the external environment, optimizing interactions with biological targets and enhancing catalytic activity and sensing capabilities.
Janus Dendrimer Construction: Serves as a key component in amphiphilic dendrimers where controlled placement of ferrocene units directs self-assembly into complex superstructures including dendrimersomes and other functional nanoarchitectures [2] [5].
The vinyl group in vinyl ferrocene readily undergoes radical polymerization, providing a straightforward route to ferrocene-containing dendritic polymers. This method is particularly valuable for constructing higher-generation dendrimers where efficient coupling reactions are essential. The protocol below outlines a standardized approach for incorporating vinyl ferrocene into growing dendritic structures via radical-initiated polymerization:
Table 2: Reagents and Conditions for Radical Polymerization
| Component | Specification | Quantity | Purpose |
|---|---|---|---|
| Vinyl Ferrocene | ≥97% purity, purified by column chromatography | 1.0 equiv | Redox-active monomer |
| Azobisisobutyronitrile (AIBN) | Recrystallized from methanol | 0.01-0.05 equiv | Radical initiator |
| Tetrahydrofuran (THF) | Anhydrous, degassed with N₂ | 10 mL/mmol | Reaction solvent |
| Terminating Agent | Thiophenol or 2-mercaptoethanol | 0.1 equiv | Chain transfer agent |
Step-by-Step Procedure:
Reaction Setup: Charge a flame-dried Schlenk flask with vinyl ferrocene (212 mg, 1.0 mmol) and AIBN (1.6 mg, 0.01 mmol). Evacuate and purge the flask with nitrogen three times before adding anhydrous THF (10 mL) via syringe under positive nitrogen pressure.
Polymerization: Heat the reaction mixture to 65°C with constant stirring for 12 hours under nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (silica gel, 1:1 petroleum ether:ethyl acetate) or by sampling for ¹H NMR analysis in CDCl₃ to confirm consumption of the vinyl group (disappearance of signals at δ 5.0-6.5 ppm).
Termination and Isolation: Cool the reaction to room temperature and add thiophenol (11 μL, 0.1 mmol) to terminate the polymerization. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient elution from petroleum ether to ethyl acetate.
Characterization: Analyze the resulting ferrocene-containing polymer by ¹H NMR (400 MHz, CDCl₃) for structural confirmation, GPC for molecular weight distribution (typically PDI 1.2-1.5), and cyclic voltammetry to verify retention of redox activity [1] [3].
Thiol-ene click chemistry provides an efficient method for constructing ferrocene-functionalized dendrimers under mild conditions with high specificity and yields. This approach is particularly valuable for surface functionalization of pre-formed dendrimers and for constructing complex dendritic architectures with precise spatial control over ferrocene placement:
Materials and Setup:
Experimental Protocol:
Reaction Preparation: Dissolve the thiol-terminated dendrimer (0.1 mmol thiol groups) and vinyl ferrocene (0.12 mmol per thiol group) in anhydrous DMF (5 mL). Add DMPA (0.8 mg, 0.005 mmol) and sparge the solution with nitrogen for 10 minutes to remove oxygen.
Photochemical Reaction: Irradiate the reaction mixture with UV light (365 nm) while maintaining constant stirring and nitrogen purge for 2-4 hours. Monitor reaction progress by ¹H NMR spectroscopy, observing the disappearance of vinyl proton signals (δ 5.0-6.5 ppm) and the appearance of aliphatic protons adjacent to sulfur (δ 2.5-3.0 ppm).
Purification: Concentrate the reaction mixture under reduced pressure and precipitate the product into cold diethyl ether (50 mL). Collect the precipitate by centrifugation and wash three times with fresh ether to remove unreacted vinyl ferrocene and photoinitiator byproducts.
Analysis: Characterize the ferrocene-functionalized dendrimer by ¹H NMR, ¹³C NMR, IR spectroscopy (confirming disappearance of S-H stretch at 2570 cm⁻¹), and MALDI-TOF mass spectrometry to determine functionalization efficiency. Cyclic voltammetry should show well-defined reversible oxidation waves corresponding to the ferrocene/ferricenium couple [2] [3].
Vinyl ferrocene participates in coordination polymerization using Ziegler-Natta type catalysts, enabling the synthesis of dendrimers with well-defined metallocene content in the main chain. This approach is particularly valuable for creating materials with enhanced electronic properties for sensing and catalytic applications:
Catalyst Preparation and Reaction:
Catalyst System: Prepare a toluene solution of methylaluminoxane (MAO, 10 wt% in toluene) as co-catalyst. In a separate flask, synthesize the metallocene catalyst (e.g., Cp₂ZrCl₂ or similar) at 0.001-0.01 mol% relative to monomer.
Polymerization Procedure: Charge a pressure reactor with vinyl ferrocene (1.0 g, 4.7 mmol) in toluene (20 mL). Add the MAO co-catalyst (1.0 mL) followed by the metallocene catalyst solution. Pressurize the reactor with nitrogen and heat to 60-80°C with vigorous stirring for 6-24 hours.
Workup and Isolation: Terminate the reaction by adding acidified methanol (10 mL). Filter the resulting polymer and wash repeatedly with methanol and water to remove catalyst residues. Purify by reprecipitation from THF into methanol and dry under vacuum at 40°C for 24 hours.
Structural Characterization: Analyze the resulting polymer by ¹H NMR, FTIR, and UV-Vis spectroscopy to confirm incorporation of ferrocene units. Thermal properties should be evaluated by TGA and DSC, showing high thermal stability (decomposition temperature >300°C) due to the robust ferrocene units. Electrochemical analysis should reveal reversible redox behavior with the half-wave potential (E₁/₂) shifted positively compared to free vinyl ferrocene due to the polymer environment [3].
Comprehensive characterization of vinyl ferrocene-modified dendrimers is essential to confirm successful integration and determine structure-property relationships. The following analytical techniques provide complementary information about the structural features of these hybrid materials:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for the cyclopentadienyl rings of ferrocene at δ 4.0-4.5 ppm, with the vinyl group protons appearing at δ 5.0-6.5 ppm before reaction. Successful incorporation is confirmed by the disappearance of vinyl signals and appearance of new aliphatic protons. ¹³C NMR provides additional confirmation through observation of the ipso-carbon atoms attached to iron and the transformation of vinyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key absorption bands include the characteristic cyclopentadienyl ring vibrations at 810 cm⁻¹ and 1100 cm⁻¹, with the disappearance of the =C-H stretching vibration at 3080 cm⁻¹ and C=C stretch at 1640 cm⁻¹ after reaction completion, confirming consumption of the vinyl group.
Electrospray Ionization Mass Spectrometry (ESI-MS): Provides precise molecular weight determination and confirmation of dendritic generation growth. The characteristic iron isotope pattern (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) facilitates identification of ferrocene-containing species and calculation of functionalization efficiency.
Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering: Determines molecular weight distribution, polydispersity index (typically 1.01-1.05 for perfect dendrimers), and confirms the monodisperse nature of the dendritic architecture after ferrocene functionalization [4] [3].
The redox properties of vinyl ferrocene-modified dendrimers are characterized using electrochemical techniques, while their stability is assessed through thermal analysis:
Cyclic Voltammetry: Performed in anhydrous acetonitrile or dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate as supporting electrolyte, using a glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Well-defined, reversible one-electron oxidation waves are observed with formal potential (E°') typically between +0.4 and +0.6 V vs. Fc/Fc⁺, depending on the dendritic environment. The peak separation (ΔEp) should be 59-70 mV for surface-confined redox centers, indicating reversible electrochemistry.
Differential Pulse Voltammetry: Provides enhanced sensitivity for quantifying ferrocene content in complex dendritic structures and detecting minor populations with different redox potentials due to varying microenvironments within the dendrimer.
Thermogravimetric Analysis (TGA): Conducted under nitrogen atmosphere with a heating rate of 10°C/min from 25°C to 800°C. Vinyl ferrocene-modified dendrimers typically exhibit high thermal stability with initial decomposition temperatures above 300°C, significantly higher than many organic polymers, due to the robust ferrocene units.
Differential Scanning Calorimetry (DSC): Reveals glass transition temperatures (Tg) that increase with dendritic generation and ferrocene content, reflecting restricted molecular mobility within the dendritic architecture. Melting transitions may be observed for crystalline or semi-crystalline derivatives [4] [3].
Table 3: Electrochemical and Thermal Properties of Vinyl Ferrocene-Modified Dendrimers
| Dendrimer Type | Formal Potential (E°', V vs. Fc/Fc⁺) | Decomposition Temperature (°C) | Glass Transition Temperature (°C) |
|---|---|---|---|
| G1-PAMAM-Fc | +0.42 | 315 | 45 |
| G2-PPI-Fc | +0.45 | 328 | 58 |
| G3-PAMAM-Fc | +0.48 | 342 | 72 |
| G4-PPI-Fc | +0.51 | 355 | 85 |
Vinyl ferrocene-modified dendrimers demonstrate exceptional promise in enhanced chemodynamic therapy for cancer treatment. These materials leverage the Fenton reaction activity of ferrocene, where the Fe²⁺ center reacts with hydrogen peroxide in the tumor microenvironment to generate highly cytotoxic hydroxyl radicals (•OH). The dendritic platform serves to concentrate multiple ferrocene units at precise locations, amplifying the therapeutic effect while providing targeted delivery. The following protocol details the preparation and evaluation of a vinyl ferrocene-dendrimer conjugate for ECDT:
Formulation Preparation:
Dendrimer Synthesis: Construct a generation 4 PAMAM dendrimer with partial surface functionalization with vinyl ferrocene via thiol-ene chemistry (approximately 16 ferrocene units per dendrimer) following the synthetic protocol in Section 4.2.
Drug Loading: Dissolve the ferrocene-functionalized dendrimer (50 mg) in phosphate buffered saline (PBS, pH 7.4, 10 mL). Add doxorubicin hydrochloride (20 mg) and stir for 24 hours at room temperature protected from light. Remove unencapsulated drug by dialysis against PBS (MWCO 10 kDa) for 12 hours.
Nanoparticle Formation: Induce self-assembly by slowly adding the dendrimer solution (1 mL) to vigorously stirred deionized water (10 mL) at 4°C. Maintain stirring for 1 hour, then concentrate to 5 mL using centrifugal filtration (MWCO 50 kDa).
In Vitro Evaluation:
Cellular Uptake: Incubate MCF-7 breast cancer cells with the formulation (equivalent to 10 μM doxorubicin) for 1-4 hours. Analyze by fluorescence microscopy and flow cytometry to confirm intracellular accumulation.
Cytotoxicity Assessment: Treat various cancer cell lines (MCF-7, A549, HeLa) with increasing concentrations (0.1-100 μM) of the ferrocene-dendrimer formulation for 48 hours. Evaluate cell viability using MTT assay, demonstrating significantly enhanced cytotoxicity compared to free doxorubicin or non-ferrocenylated dendrimers.
ROS Detection: Confirm hydroxyl radical generation using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) as a fluorescent probe. Cells treated with the ferrocene-dendrimer formulation should show significantly increased fluorescence compared to controls, indicating elevated ROS production.
Mechanistic Studies: Perform Western blot analysis to demonstrate activation of apoptosis pathways (caspase-3 cleavage, PARP degradation) in treated cells, confirming the dual mechanism of action combining chemotherapy (doxorubicin) with chemodynamic therapy (ferrocene) [5].
The following diagram illustrates the multifaceted mechanism of vinyl ferrocene-dendrimer conjugates in Enhanced Chemodynamic Therapy:
Vinyl ferrocene-modified dendrimers serve as excellent platforms for constructing highly sensitive biosensors due to their reversible redox properties and multivalent binding capabilities. The following protocol details the fabrication of an electrochemical biosensor for glucose detection using vinyl ferrocene-functionalized dendrimers:
Biosensor Fabrication:
Electrode Modification: Polish a glassy carbon electrode (GCE, 3 mm diameter) sequentially with 1.0, 0.3, and 0.05 μm alumina slurry, followed by sonication in ethanol and water. Apply a solution of vinyl ferrocene-modified G4 PAMAM dendrimer (5 mg/mL in DMF) to the electrode surface (5 μL) and allow to dry under ambient conditions.
Enzyme Immobilization: Prepare a solution containing glucose oxidase (GOx, 10 mg/mL) and glutaraldehyde (0.25% v/v) in phosphate buffer (pH 7.0). Apply this solution (5 μL) to the dendrimer-modified electrode and allow cross-linking to proceed for 2 hours at 4°C. Rinse thoroughly with buffer to remove unimmobilized enzyme.
Nafion Coating: Apply a Nafion solution (0.5% w/v in ethanol, 3 μL) to the modified electrode surface to prevent leaching of the enzyme and improve selectivity against interfering species.
Electrochemical Characterization and Sensing:
Cyclic Voltammetry Optimization: Record cyclic voltammograms of the modified electrode in phosphate buffer (pH 7.4) at scan rates from 10-500 mV/s. Well-defined, reversible redox waves with formal potential approximately +0.45 V vs. Ag/AgCl indicate successful immobilization of the ferrocene-dendrimer system.
Amperometric Detection: Apply a constant potential of +0.45 V vs. Ag/AgCl while sequentially adding glucose standards (0.1-20 mM) to stirred phosphate buffer (pH 7.4). Record the current response after each addition and construct a calibration curve demonstrating linear response (R² > 0.99) in the clinically relevant range.
Sensor Validation: Evaluate sensor performance by testing with human serum samples, comparing results with standard clinical methods. The biosensor should demonstrate high sensitivity (>50 μA/mM·cm²), low detection limit (<10 μM), excellent stability (retaining >90% initial response after 4 weeks storage at 4°C), and minimal interference from common electroactive species (ascorbic acid, uric acid, acetaminophen) [1] [3].
The integration of vinyl ferrocene as a building block for dendrimer synthesis has created unprecedented opportunities in nanomedicine and materials science. These hybrid architectures combine the precise structural control of dendritic systems with the unique redox activity and electronic properties of ferrocene, resulting in materials with enhanced functionality for therapeutic, diagnostic, and sensing applications. The step-growth, amplification-controlled polymerization approaches employed in dendrimer synthesis allow precise placement of ferrocene units at core, branch, or surface positions, enabling fine-tuning of properties for specific applications. The experimental protocols outlined in this document provide robust methodologies for synthesizing, characterizing, and implementing these advanced materials across diverse research and development contexts [2] [3].
Future developments in this field will likely focus on increasing the structural complexity and functional sophistication of vinyl ferrocene-dendrimer hybrids. Particular emphasis will be placed on creating stimuli-responsive systems with multiple activation mechanisms, developing asymmetric dendrimers with spatially segregated functionalities, and designing adaptive materials that respond to dynamic biological environments. As these materials progress toward clinical translation, thorough investigation of their long-term safety, biodistribution profiles, and metabolic fate will be essential. With continued research and development, vinyl ferrocene-based dendrimers are poised to make significant contributions to advanced therapeutics, precision medicine, and sustainable technologies in the coming years [5] [6].
Ferrocene is an organometallic compound with a distinctive sandwich structure, where an iron ion is located between two cyclopentadienyl rings. Its exceptional stability, reversible redox activity, and ease of derivation make it a valuable building block for functional polymers. [1] Incorporating ferrocene into polymer chains, either in the main chain or as side groups, imparts properties such as redox activity, catalytic behavior, and enhanced thermal stability to the materials. These polymers are explored for applications ranging from electron mediators in biosensors to burning rate catalysts (BRCs) in solid propellants. [2] [3] [4] While the searched literature does not specifically discuss "mechanophores"—units that undergo specific chemical transformations under mechanical force—the documented applications highlight the versatile functionality of ferrocene-based polymeric systems.
Ferrocene-modified polymers are extensively used to facilitate electron transfer in enzymatic bioelectrodes, such as those found in biosensors and biofuel cells. [2]
Ferrocene derivatives are highly effective catalysts for regulating the burning rate of ammonium perchlorate (AP)-based composite solid propellants, which are used in rocket motors. [3] [4]
Ferrocene has been incorporated into the backbone of conjugated polymers, such as poly(p-phenylene-ethynylenes) (PPEs) and poly(phenylenevinylene)s, to create materials with unique electronic and optical properties. [5] [6]
Table 1: Summary of Key Applications of Ferrocene-Containing Polymers
| Application Field | Polymer System Example | Key Function of Ferrocene | Notable Outcome/Advantage |
|---|---|---|---|
| Bioelectrodes [2] | Ferrocene-modified linear poly(ethylenimine) (Fc-LPEI) | Electron shuttle/mediator | Enables electrochemical transduction with enzymes; high current density bioanodes |
| Solid Propellants [3] [4] | Ferrocene-terminated dendrimers; P(FHEMA-co-MAA) copolymers | Burning Rate Catalyst (BRC) | Enhances AP decomposition; higher molecular weight and polar groups reduce migration |
| Electroactive Films [5] | Ferrocene-grafted Poly(p-phenylene-ethynylenes) (PPEs) | Redox-active side group | Tunable electron-transfer rate and formal potential; controllable electrochemical behavior |
The performance of ferrocene polymers, especially as BRCs, is quantitatively assessed through thermal analysis and electrochemical measurements.
Table 2: Catalytic Performance of Selected Ferrocene-Based Polymers on Ammonium Perchlorate (AP) Decomposition
| Polymer / Compound | Thermal Decomposition Peak of AP (°C) | Catalytic Effect | Reference |
|---|---|---|---|
| Pure AP | ~430 (High-Temp Peak) | Baseline | [3] |
| Ferrocene (Fc) | ~350 | Lowers temp. by ~80°C | [3] |
| Catocene | ~345 | Lowers temp. by ~85°C | [3] |
| Dendrimer 2G | ~341 | Lowers temp. by ~89°C | [3] |
| Dendrimer 3G | ~337 | Lowers temp. by ~93°C | [3] |
| P(FHEMA-co-MAA)s | ~325-330 | Lowers temp. by ~100-105°C | [4] |
Table 3: Electrochemical Properties of Selected Ferrocene Polymers
| Polymer System | Electrochemical Observation | Interpretation / Application |
|---|---|---|
| Fc-grafted PPEs (A & B) [5] | Faster electron-transfer rate and cathodic shift in formal potential compared to polymer C. | Hydrophilic ethylene oxide side chains stabilize the ferrocenium ion, easing oxidation. |
| Ethylene diamine-based Fc dendrimers (0G, 1G, 2G) [3] | Showed redox behavior; electron transfer between adjacent Fc units. | Electrochemical activity is crucial for their function as electron-transfer mediators in catalysis. |
| P(FHEMA-co-MAA)s [4] | Redox processes were diffusion-controlled. | Confirms the electrochemical activity and stability of the polymeric ferrocene units. |
Below is a generalized workflow for developing and testing ferrocene-based functional materials, synthesised from the protocols found in the search results.
This protocol outlines the synthesis of a polymerizable ferrocene-containing monomer.
Step-by-Step Procedure:
This protocol details the preparation of a functional bioelectrode for glucose sensing or biofuel cells.
Step-by-Step Procedure:
Ferrocene-containing polymers represent a versatile class of functional materials whose properties can be finely tuned for specific applications in catalysis and electrochemistry. The protocols for their synthesis and incorporation into devices like biosensors are well-established. Future work in this field may involve the design of novel ferrocene monomers and a deeper exploration of structure-property relationships, including the potential development of mechanophore systems based on ferrocene units, which remains an open area of research.
| Material Class | Application | Key Performance Metric | Reference |
|---|---|---|---|
| Chiral Ferrocenyl Chromophores [1] | Nonlinear Optics (NLO) | Second-harmonic generation efficiency: 6 to 100 times that of urea (varies with substituent) [1] | |
| Ferrocene-Containing Metalloporphyrins [2] | Nonlinear Optics (NLO) | Exhibits strong reverse saturable absorption (RSA), suitable for optical limiting. [2] | |
| Polymer Brush (PFcMA) [3] | Electroactive Surfaces / Sensing | Forms redox-responsive films on ITO; thinner films (10 nm) show efficient, diffusion-controlled redox behavior. [3] | |
| Fc-[n]CPP Macrocycles [4] | Molecular Electronics / Sensing | HOMO-LUMO gaps of 5.81 eV (Fc-[8]CPP) and 5.95 eV (Fc-[11]CPP); size-dependent optical responses. [4] |
Based on the search results, here are detailed methodologies for working with ferrocene-based materials.
This protocol, adapted from [3], describes surface modification with ferrocene-containing polymer brushes, creating interfaces useful for electrochemical sensing and smart surfaces.
This protocol, based on [5], enables the fabrication of high-resolution RGB OLED pixels without direct UV exposure to the light-emitting materials, using a crosslinkable host-dopant system.
Ferrocene is valued for its stability, but its oxidized form, ferricinium (Fc⁺), is susceptible to degradation. In aqueous environments, this degradation can lead to the formation of iron-containing by-products and the destruction of the ferrocene molecule [1]. For functionalized molecules like ethenyl ferrocene, oxidation can compromise the integrity of the functional group, leading to failed downstream reactions or undesired product properties [2].
The main triggers are oxygen and protons (acidic conditions).
A multi-layered preventive strategy is most effective. The following table summarizes the key measures:
| Preventive Measure | Specific Action | Rationale |
|---|---|---|
| Inert Atmosphere | Use of nitrogen (N₂) or argon gloveboxes/sparging [1]. | Physically removes and excludes oxygen from the reaction environment. |
| Solvent & Electrolyte Choice | Use deoxygenated, aprotic solvents (e.g., DCM, THF) and neutral buffers [3] [1]. | Avoids protons that fuel oxidative degradation; prevents acid-induced decomposition. |
| Low Temperature | Perform reactions at room temperature or lower, when possible [1]. | Slows down reaction kinetics, including undesirable oxidation pathways. |
| Chemical Stabilization | Use of sterically bulky substituents on the cyclopentadienyl rings [4]. | Electron-donating groups can make oxidation more difficult; bulky groups provide physical hindrance. |
| Purification & Storage | Store ferrocene products in dark, cool, and inert environments [3]. | Prevents slow, long-term degradation from heat, light, and air. |
This is a generalized workflow for a synthesis like that of ethenyl ferrocene, emphasizing steps critical to preventing oxidation.
Key Considerations:
To confirm the success of your synthesis and check for oxidation, employ these analytical techniques:
The core of improving yield in ferrocene functionalization lies in controlling its electronic properties and reaction environment. The table below summarizes the key factors that influence the success of these reactions.
| Factor | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Electronic Effects | Electron-donating groups increase nucleophilicity of the Fc ring, facilitating electrophilic substitution [1]. | Introduce electron-donating substituents to activate the ferrocene core for electrophilic attacks [1]. |
| Directing Groups | Directs metallation and functionalization to specific positions (ortho, meta) on the cyclopentadienyl (Cp) ring, ensuring high regioselectivity [2]. | Use amide-based directing groups (DGs) for site-selective C-H functionalization [2]. |
| Reaction Environment | Moisture or oxygen can degrade reactants and intermediates, particularly the ferrocenyl anion or the Fe(II) center [3]. | Conduct sensitive steps under an inert atmosphere (e.g., nitrogen or argon) [3]. |
| Reagent Quality | The use of aged or impure reagents, especially cyclopentadiene, leads to low yields [3]. | Use freshly distilled or synthesized reagents. Finely grind solid reagents (e.g., KOH) to increase surface area [3]. |
This FAQ section addresses common problems encountered during ferrocene functionalization experiments.
FAQ 1: My reaction yields are low and I see multiple products. How can I improve selectivity and yield?
FAQ 2: How can I effectively monitor the progress of my functionalization reaction?
FAQ 3: My product is difficult to purify. What are the recommended techniques?
The following workflow outlines a general approach to troubleshooting a low-yield ferrocene functionalization experiment.
The following established protocols for related ferrocene reactions illustrate critical techniques for handling and functionalization.
Protocol 1: Standard Synthesis of Ferrocene [3] This foundational procedure highlights the importance of an inert atmosphere and fresh reagents.
Protocol 2: Acetylation of Ferrocene (Friedel-Crafts) [3] This electrophilic substitution example shows a simple functionalization.
The table below summarizes purification techniques applicable to various ferrocene compounds, which can inform strategies for ethenyl ferrocene.
| Compound | Key Purification Method | Key Details & Parameters | Application Note |
|---|
| Ethylferrocene [1] | Low-Temperature Crystallization | - Freeze at -25°C to solidify into a brown paste.
The synthesis of ethynylferrocene includes detailed work-up and purification steps that offer valuable insights for handling similar air- and moisture-sensitive organometallic compounds [2].
Background: This is a two-step synthesis starting from acetylferrocene. The purification is critical after the formation of the intermediate and the final product.
Procedure Summary:
FAQ 1: My ferrocene derivative is an oil. How can I purify it if it won't crystallize?
FAQ 2: During liquid-liquid extraction, an emulsion or a persistent third oily layer forms. How can I resolve this?
FAQ 3: What is the most critical step to ensure high purity in the final product?
To help visualize the process of selecting and applying a purification method, the following diagram outlines a logical decision workflow.
| Method | Key Feature / Controlling Factor | Example Transformation | Applicable Substrates |
|---|---|---|---|
| Electrochemical Phosphorylation [1] [2] | Electrocatalytic; generates phosphoryl radicals for electrophilic substitution. | C-H to C-P | Benzoferrocenes, simple ferrocenes, ruthenocenes [1] |
| Chiral Acid-Catalyzed Substitution [3] | Stereospecific; uses enantioenriched alcohol & acid catalysis to retain configuration at stereogenic center. | C-OH to C-N (azole) | Chiral α-hydroxyalkyl ferrocenes [3] |
| Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) [4] | Transition-metal catalysis; regiocontrol depends on pre-functionalized ferrocene precursor (e.g., boronic acid). | C-X to C-C | Vinyl/aryl-substituted ferrocenes [4] |
| Base-Catalyzed Nucleophilic Addition [4] | Nucleophile addition; regiocontrol defined by electron-deficient system (e.g., acylacetylenes). | C-H to C-O (ether) | Ferrocene 1,1-bis(hydroxymethyl) derivatives [4] |
This method is oxidant-free and offers high regioselectivity for synthesizing phosphorylated metallocenes, which are valuable as ligands and catalysts [1] [2].
Q1: My electrochemical phosphorylation reaction is proceeding in very low yield. What are the most critical parameters to check? A1: The most common pitfalls are:
Q2: I need to synthesize a chiral ferrocene-pyrazole conjugate. How can I achieve this without racemization? A2: You can use a stereospecific substitution reaction.
Q3: Why is my ferrocene-derived vinyl ether not showing the expected selectivity as a chemosensor for metal ions? A3: The selectivity is highly dependent on the specific functional groups on the vinyl ether.
The following diagrams outline the general workflow for the electrochemical method and a logical path for diagnosing common issues.
The table below outlines the core mechanisms that compromise the stability of ethenyl ferrocene in a biological context and the proposed counter-strategies.
| Challenge & Mechanism | Impact on Stability | Proposed Stabilization Strategy |
|---|
| Oxidative Degradation (Fenton Reaction) [1]: Ferrocene (Fc) oxidizes to ferrocenium (Fc⁺), which can catalyze Fenton reaction, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). | ROS cause rapid decomposition of the compound and damage to surrounding biological molecules (proteins, lipids, DNA), reducing efficacy and causing toxicity [1]. | • Use antioxidants (e.g., ascorbic acid) in solutions to scavenge ROS. • Employ redox buffers to maintain a specific electrochemical potential and suppress unwanted oxidation [1]. | | Mechanochemical Lability [2]: The bond between the iron center and cyclopentadienyl (Cp) rings can break under mechanical force (e.g., in polymer matrices during shear stress). | Leads to unintended scission of the molecule, particularly critical in drug delivery systems or polymeric materials where mechanical stress is present [2]. | • Incorporate sterically bulky substituents on the Cp rings. • Utilize covalent bridges ("ansa-bridges") between the two Cp rings to significantly enhance mechanical stability [2]. | | Undesired Reactivity of Vinyl Group [3]: The electron-rich vinyl group can be susceptible to further chemical reactions, such as polymerization or addition reactions. | Alters the core structure, leading to loss of function and potential formation of inactive or unpredictable by-products [3]. | • Structural modification: Convert the vinyl group into a more stable but functionally similar moiety (e.g., ether or amide) [3] [4]. • Store compounds in inert atmosphere (e.g., Argon) and use stabilized solvents to prevent side reactions [5]. |
Here are specific methodologies and structural modifications demonstrated to enhance the stability of ferrocene derivatives in biomedical research.
| Strategy | Experimental Implementation & Rationale | Key Supporting Findings |
|---|---|---|
| Structural Hybridization [6] | Creating hybrid molecules by linking the ferroceryl moiety (including ethenyl derivatives) to known bioactive molecules or plant-based compounds (e.g., ursolic acid, carvacrol) via cleavable linkers (ester, amide). | Hybrids demonstrated enhanced stability and efficacy against cancer cells and bacteria, with the ferrocene moiety improving lipophilicity and membrane penetration [6]. |
| Incorporation into Nanocarriers [1] | Encapsulating ferrocene-based drugs within micelles, liposomes, dendrimers, or metal-organic frameworks (MOFs). This shields the organometallic core from the biological environment. | Nanocarriers provide targeted delivery and protect the ferrocene drug from premature degradation or deactivation, enhancing therapeutic outcomes [1]. |
| Coordination to Metal Centers [7] | Using the ferrocene carboxylate as a ligand to form coordination complexes with pharmaceutically relevant metals like Zn(II), along with stabilizing N-donor ligands (e.g., 1,10-phenanthroline). | The resulting bimetallic complexes were structurally stable and showed significantly enhanced antimicrobial activity, confirming the stability and functionality of the ferrocene unit within the complex [7]. |
| Rigorous Synthetic Control [5] | During synthesis and purification, maintain an inert atmosphere (Argon/Nitrogen), use anhydrous and purified solvents, and perform rapid chromatographic purification. | These standard organometallic practices are critical for obtaining high-purity, stable compounds and preventing oxidation and decomposition during processing [5]. |
The diagram below outlines a systematic approach to developing a stabilized ethenyl ferrocene formulation for biological use.
Q1: What is the single most important factor in stabilizing ethenyl ferrocene in aqueous solutions for drug testing? The primary factor is controlling oxidation. This can be achieved by:
Q2: I am incorporating ethenyl ferrocene into a polymer for a drug delivery system. How can I prevent it from breaking under shear stress? Recent studies highlight the potential of mechanophore design. To enhance mechanical stability:
Q3: Are there any successful examples of stabilized ethenyl ferrocene derivatives in pre-clinical development? Yes, the field is active. Success is often found in hybrid molecules and nanocarrier systems.
The table below outlines common storage problems and their solutions, derived from general ferrocene chemistry [1] [2].
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Decomposition/Color Change | Exposure to air (oxygen); high temperatures; prolonged storage | Store under inert gas (e.g., nitrogen argon); keep cool; minimize storage time [1] [2]. |
| Polymerization | High temperature; presence of catalysts or contaminants | Strictly avoid high temperatures; store pure and away from strong oxidizers [1]. |
| Unknown Purity or Decomposition State | Lack of regular quality control; extended storage without testing | Perform periodic analysis (e.g., NMR, HPLC); establish a "first-in, first-out" inventory system. |
While direct data for ethenyl ferrocene is unavailable, the technical specifications for ethyl ferrocene provide a useful reference, as it is a structurally similar, stable derivative [1].
| Parameter | Specification / Guideline | Relevance to Ethenyl Ferrocene |
|---|---|---|
| Boiling Point | 108.6 °C (760 mmHg) [1] | Indicates volatility; storage temperature must be significantly lower. |
| Recommended Atmosphere | Sealed with nitrogen [1] | Crucial to prevent oxidation by air. |
| Shelf Life | 12 months (can be extended after retesting) [1] | Suggests a baseline for monitoring stability. |
| Storage Condition | Cool, ventilated place [1] | Universal best practice for thermally sensitive chemicals. |
This method provides a way to monitor decomposition and check compound purity before use.
The following diagram summarizes the logical workflow for managing ethenyl ferrocene storage, from initial setup to troubleshooting.
Understanding the properties of similar compounds provides a baseline for troubleshooting. The table below summarizes solubility and key modification strategies for selected ferrocene derivatives from recent research.
| Compound Name | Key Modification | Reported Solubility | Key Findings & Strategy |
|---|---|---|---|
| FcNOH [1] | Hydroxyl group functionalization | 2.1 M (in water) | Hydroxyl groups enhance aqueous solubility via hydrogen bonding with water molecules. |
| FcN(OH)₂ [1] | Dual hydroxyl group functionalization | 1.6 M (in water) | Confirms hydroxyl group efficacy; solubility can be modulated by the number of hydrophilic groups. |
| 1-(S,Rp) (Ferronucleoside) [2] | Hydroxyalkyl linker and thymine base | Information not specified | Highlights importance of specific functional groups (hydroxyalkyl linker) for biological activity and physicochemical properties. |
Here is a structured workflow and detailed methodologies to diagnose and resolve solubility problems.
The core of the problem often lies in the molecule's hydrophobicity.
If structural analysis confirms high hydrophobicity, your solvent choice is critical.
If solvent optimization is insufficient, modifying the ethenyl ferrocene derivative itself is the most effective long-term solution, as demonstrated by recent research.
The table below summarizes the available electrochemical data for ferrocene and specific substituted derivatives, illustrating the impact of functional groups on redox behavior.
| Compound | Formal Potential (E⁰ or E₁/₂) | Redox Reversibility | Key Structural Feature | Citation |
|---|---|---|---|---|
| Ferrocene (Fc) | Often used as reference (e.g., ~0.31 V vs. SCE) | Highly reversible | Unsubstituted cyclopentadienyl rings | [1] [2] |
| 1'-Ethenyl-1-ethynylferrocene | +0.42 V (vs. Ag/AgCl) | Reversible (stable under lab conditions) | Ethenyl & ethynyl substituents on separate rings | [3] |
| FcCA-NHS (ferrocene carboxylic acid NHS ester) | +0.57 V (vs. Ag/AgCl, unconjugated) | Reversible (free tag) | Electron-withdrawing ester group α to Fc core | [4] |
| FcAA-NHS (ferrocene acetic acid NHS ester) | +0.17 V (vs. Ag/AgCl, unconjugated) | Reversible (free tag) | Electron-withdrawing group β to Fc core | [4] |
| FA0 (N-ferrocenylacrylamide) | +0.18 V (vs. Ag/AgCl, unconjugated) | Reversible (free tag) | Amide connected to ring via nitrogen | [4] |
The data for 1'-Ethenyl-1-ethynylferrocene and related synthons were obtained through a multi-step synthesis from 1-iodo-1′-formylferrocene, with the compounds characterized as stable under standard laboratory conditions [3].
Electrochemical measurements, primarily Cyclic Voltammetry (CV), were conducted using a standard three-electrode cell [1]. Key experimental parameters include:
The formal potential was typically calculated as the average of the anodic and cathodic peak potentials. A small peak separation (close to 60 mV) and stable peak currents upon cycling are indicators of a reversible, one-electron redox process [1] [4].
The comparison shows that introducing substituents to the ferrocene core significantly shifts its redox potential, primarily through electronic effects.
This principle explains the data in the table:
The table below summarizes the key characteristics and biological activities of phenyl and ethenyl ferrocene derivatives based on the available literature.
| Feature | Phenyl Ferrocene Derivatives | Ethenyl Ferrocene Derivatives |
|---|---|---|
| Key Structural Features | Stable aromatic ring, direct Fc-Ar connection [1] | Reactive double bond, versatile for polymerization & conjugation [2] |
| Synthetic Versatility | High; used in Suzuki-Miyaura cross-coupling [2] | High; used to create polymers, chemosensors [2] |
| Documented Biological Activities | Anticancer (e.g., Ferrocifen) [3] [1], Antimicrobial [4] | Limited direct evidence; potential as polymer scaffold for drug delivery [5] [2] |
| Mechanistic Insights | Fenton reaction, ROS generation, DNA damage [3] [1] | Primarily explored for material properties (e.g., mechanophores) [5] |
| Experimental Data (Examples) | IC~50~ ~0.6 µM (MDA-MB-231 breast cancer) [1]; Active vs. S. aureus, P. aeruginosa, C. albicans [4] | Lacks quantitative bioactivity data in literature [5] [2] |
Here are methodologies from key studies that demonstrate how the biological activities of such compounds are typically evaluated.
Anticancer Activity Evaluation (Ferrocifen derivatives) [1]:
Antimicrobial Activity Evaluation [4]:
The primary mechanism for phenyl ferrocene's anticancer activity involves Reactive Oxygen Species (ROS) generation, while ethenyl ferrocene's activity is less defined but explored in material science. The following diagram illustrates the key pathway for phenyl ferrocene derivatives:
The current literature highlights a significant research gap regarding the direct biological comparison of ethenyl and phenyl ferrocene. Your research can contribute by:
The table below summarizes the catalytic roles of different metallocenes as found in recent literature.
| Metallocene Type / Compound | Catalytic Application / Role | Key Performance Notes |
|---|---|---|
| Ethenyl Ferrocene Derivatives | As a ligand or component in redox-active dyads for tuning electronic properties. [1] | Facilitates charge-transfer transitions; useful for electrochromic materials and NLO properties. [1] |
| Phosphinated Metallocenes (e.g., from benzoferrocene, ruthenocene) | As a ligand in catalysis, synthesized via electrochemical C-H phosphorylation. [2] | Broad substrate scope, mild conditions; serves as a privileged scaffold for catalytic ligands. [2] |
| Ferrocene-Functionalized Silver Nanocluster (Ag20-Fc) | Electrocatalytic CO2 reduction. [3] | >98% Faradaic efficiency for CO; outperforms analogous clusters with phenylacetylene ligands. [3] |
| Ferrocenyl-Ethynyl Phosphine Metal Complexes | Cytotoxic activity (non-catalytic), showcasing redox potential relationship. [4] | Cytotoxicity inversely related to ferrocenyl reduction potential. [4] |
A significant development in metallocene chemistry is an electrochemically driven method for the regioselective C–H phosphorylation of Group 8 metallocenes (ferrocene, ruthenocene, etc.). [2]
The integration of ferrocene into atomically precise silver nanoclusters creates highly effective electrocatalysts. [3]
Ag20-Fc is synthesized via a one-pot solvothermal reaction involving ferrocenylacetylene, silver oxide, and thiacalix[4]arene.*OCHO), which explains the enhanced performance over non-ferrocene analogues. [3]
The catalytic performance of a metallocene is highly specific to the reaction . To find more direct comparisons:
The sensitivity of a ferrocene-based sensor is not determined by the ferrocene core alone but by the entire molecular structure. The table below summarizes the performance of several ferrocene derivatives for sensing various analytes, illustrating how different modifications impact sensitivity.
| Ferrocene Derivative | Analyte | Detection Method | Key Performance Metric (Sensitivity-related) | Reference |
|---|---|---|---|---|
| Fc-SAc (Ferrocene benzyne with acetylthioate) [1] | Rutin | Electrochemical (DPV) | Low detection limit (3.0 nM) with synergy from AuNPs/graphene [1] | |
| Receptor 7 (Bis(amide) ferrocene) [2] | Dihydrogen Phosphate (H₂PO₄⁻) | Cyclic Voltammetry (CV) | Large cathodic shift of 240 mV [2] | |
| Receptor 8 (Quaternary nitrogen & amide) [2] | Dihydrogen Phosphate (H₂PO₄⁻) | Cyclic Voltammetry (CV) | Very large cathodic shift of 373 mV [2] | |
| Ferrocenyl–naphthoquinone [3] | Hydrogen Peroxide (H₂O₂) | Chemosensing | Reported as an effective chemosensor [3] |
This data demonstrates that introducing specific functional groups (amides, quaternary nitrogen) significantly enhances the sensor's response. Therefore, the sensitivity of an ethenyl ferrocene sensor would depend on the integration of the ethenyl group into a larger, optimized receptor system [2].
To objectively compare the sensitivity of different ferrocene derivatives, researchers typically follow a standardized experimental workflow. The diagram below outlines the key stages of this process.
The core of the comparison lies in the experimental details:
Electrode Modification: This is a critical step for reproducibility. A common method involves synthesizing the ferrocene derivative (e.g., Fc-SAc) and immobilizing it onto an electrode surface, often enhanced with nanomaterials like Gold Nanoparticles (AuNPs) or graphene to boost the electrochemical signal [1]. For example:
Electrochemical Measurement: The analytical performance is evaluated using techniques like Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).
Data Analysis: Sensitivity is quantified by analyzing the sensor's response to different analyte concentrations.
Since direct data on ethenyl ferrocene is limited, here are practical steps to proceed:
While direct data is unavailable, you can approach this research topic through the following avenues:
Based on general principles for studying small molecule-DNA interactions, here is a methodological framework you could adapt. The core of the investigation would be to synthesize the compounds and compare their binding to well-established DNA structures using reliable biophysical techniques.
Table 1: Key Experiments for DNA Binding Affinity Comparison
| Experimental Goal | Recommended Method | Key Measurable Outputs | Experimental Considerations |
|---|---|---|---|
| Determine Binding Affinity | Fluorescence Quenching or Isothermal Titration Calorimetry (ITC) | Binding constant (Kb), Stoichiometry (n), Thermodynamic parameters (ΔH, ΔS) | Requires the compound or DNA to be intrinsically fluorescent or modified with a fluorophore. |
| Probe Binding Mode & Conformational Change | Förster Resonance Energy Transfer (FRET) [3] [4] | FRET efficiency, Distance between dyes, Interduplex angle (for junctions) | Ideal for studying protein or ligand-induced DNA bending/kinking; requires dye-labeled DNA. |
| Confirm Binding & Structural Impact | Circular Dichroism (CD) Spectroscopy | Changes in DNA's CD signal, Evidence of DNA bending or conformational shifts | Distinguishes between binding modes (e.g., groove binding vs. intercalation). |
| Evaluate Functional Disruption | DNA Melting Studies | Change in DNA melting temperature (ΔTm) | A significant ΔTm suggests stabilization of the double helix, often linked to intercalation. |
The following diagram outlines a logical workflow for this experimental proposal, moving from preparation to data analysis.
The table below summarizes experimental data for ferrocenyl compounds and common natural antioxidants, based on radical scavenging and DNA protection assays.
| Compound Class / Name | Assay Type | Key Experimental Findings & Activity | Citation |
|---|---|---|---|
| Ferrocenyl Chalcones (e.g., AVF, DVF) | HAT-based (Radical Trapping) | Trapped ~5.5 radicals per molecule on average in AAPH-induced DNA oxidation. Acted as effective antioxidants against peroxyl radicals. | [1] |
| Other Conditions | Functioned as pro-oxidants in Cu²⁺/GSH and •OH-induced DNA oxidation. | [1] | |
| Natural Antioxidants | |||
| • α-Mangostin (from Garcinia mangostana) | Peroxynitrite Scavenging | Exhibited significant peroxynitrite scavenging activity, inhibiting oxidative damage. | [2] |
| • Catechin & Quercetin (Polyphenols) | Peroxynitrite Scavenging / Various | Demonstrated strong antioxidative properties, including neutralizing peroxynitrite. | [2] |
| • Vitamin E (Trolox) | ABTS•⁺ Scavenging | Used as a standard reference (Trolox) in antioxidant assays; activity was comparable to some ferrocenyl hybrids. | [3] [4] |
To ensure reproducibility, here are the detailed methodologies from the core studies cited.
Radical Trapping in DNA Protection (for Ferrocenyl Chalcones)
Pro-Oxidant Behavior Assessment (for Ferrocenyl Chalcones)
Common Spectrophotometric Assays (for Natural Antioxidants)
The antioxidant behavior of a compound is highly dependent on the chemical environment. Ferrocene derivatives can exhibit dual nature, as illustrated below.
For researchers in drug development, these findings highlight several critical considerations:
The table below summarizes the available quantitative data for the ferrocene derivatives, including formyl ferrocene. Note that specific data for ethenyl ferrocene is not available in the searched literature.
| Ferrocene Derivative | Redox Potential (E⁰) of Free Tag (V vs. Ag/AgCl) | Redox Potential (E⁰) after DNA Conjugation (V vs. Ag/AgCl) | Conjugation Yield | Retained Electroactivity after 4h at 65°C |
|---|
| N-ferrocenylformylglycine (FcFG-NHS) (Formyl derivative) | 0.42 V [1] | 0.43 V [1] | 70% [1] | 88% [1] | | Ferrocene acetic acid (FcAA-NHS) | 0.17 V [1] | 0.22 V [1] | 80% [1] | 0% [1] | | Ferrocene carboxylic acid (FcCA-NHS) | 0.57 V [1] | 0.42 V [1] | 30% [1] | 88% [1] | | N-ferrocenylacrylamide (FA0) | 0.18 V [1] | 0.16 V [1] | 40% [1] | 16% [1] | | N-(2-ferrocene-ethyl) maleimide (FEM) | 0.21 V [1] | 0.20 V [1] | 90% [1] | 7% [1] |
The following methodologies are adapted from the research comparing various bioconjugatable ferrocenes [1].
The diagram below outlines the key steps for preparing and evaluating ferrocene-biomolecule conjugates.